molecular formula C14H12ClN3O2S B2456271 InhA-IN-3

InhA-IN-3

Cat. No.: B2456271
M. Wt: 321.8 g/mol
InChI Key: GFPSYJINFZDBPU-UHFFFAOYSA-N
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Description

InhA-IN-3 is a useful research compound. Its molecular formula is C14H12ClN3O2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSYJINFZDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of InhA-IN-3 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, is a clinically validated target for antitubercular drug discovery. InhA-IN-3, a thiourea-based derivative, has emerged as a direct inhibitor of InhA, offering a promising avenue to circumvent resistance mechanisms associated with the frontline drug isoniazid. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects on InhA, its impact on M. tuberculosis growth, detailed experimental methodologies for its evaluation, and a visual representation of its molecular interactions and the pathway it inhibits.

Introduction: The Role of InhA in M. tuberculosis Viability

The cell wall of M. tuberculosis is a unique and complex structure, rich in mycolic acids, which are very-long-chain fatty acids (C60-C90). These mycolic acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is carried out by two distinct fatty acid synthase systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of shorter fatty acids, which are then elongated by the FAS-II system.

InhA is a key enzyme in the FAS-II pathway, functioning as an NADH-dependent enoyl-acyl carrier protein (ACP) reductase. It catalyzes the final reduction step in each cycle of fatty acid elongation, converting a trans-2-enoyl-ACP to a saturated acyl-ACP. Inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis, which in turn compromises the integrity of the mycobacterial cell wall and results in bacterial cell death. This makes InhA a prime target for the development of new antitubercular agents.

This compound: A Direct Inhibitor of InhA

This compound (also known as Compound TU12) is a thiourea-based derivative identified as a direct inhibitor of M. tuberculosis InhA. Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound does not need prior enzymatic activation. This is a significant advantage, as mutations in the katG gene are a primary mechanism of isoniazid resistance in clinical isolates of M. tuberculosis.

Mechanism of Action

The mechanism of action of this compound involves its direct binding to the InhA enzyme, thereby inhibiting its reductase activity. The thiourea moiety of this compound is believed to play a crucial role in its interaction with the active site of InhA. Molecular docking studies of similar thiourea-based inhibitors suggest that these compounds bind to the substrate-binding pocket of InhA, often forming hydrogen bonds with key residues such as Tyr158 and interacting with the NAD+ cofactor. The binding of this compound to the active site prevents the natural substrate, the growing fatty acyl chain, from accessing the catalytic machinery, thus halting the elongation cycle of the FAS-II pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

ParameterValueDescriptionReference
IC50 17.7 µMThe half maximal inhibitory concentration against the InhA enzyme.[1]
MIC 0.78 ± 0.59 µg/mLThe minimum inhibitory concentration against M. tuberculosis.[1]

Signaling Pathways and Experimental Workflows

The Fatty Acid Synthase-II (FAS-II) Pathway

The following diagram illustrates the central role of InhA in the FAS-II pathway of M. tuberculosis and the point of inhibition by this compound.

FAS_II_Pathway cluster_fas_ii FAS-II Elongation Cycle cluster_output Pathway Output Acyl_ACP Acyl-ACP (Cn) KasA_B KasA/KasB Acyl_ACP->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP KasA_B->Ketoacyl_ACP MabA MabA Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB HadAB/C Hydroxyacyl_ACP->HadAB Enoyl_ACP trans-2-Enoyl-ACP HadAB->Enoyl_ACP InhA InhA Enoyl_ACP->InhA Acyl_ACP_Next Acyl-ACP (Cn+2) InhA->Acyl_ACP_Next Mycolic_Acids Mycolic Acid Synthesis Acyl_ACP_Next->Mycolic_Acids Multiple Cycles InhA_IN_3 This compound InhA_IN_3->InhA Inhibition

Caption: The FAS-II pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound as a potential antitubercular agent follows a standard drug discovery workflow, beginning with enzymatic assays and progressing to cellular and potentially in vivo models.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Biochemical_Assay InhA Enzyme Inhibition Assay (IC50) Cellular_Assay M. tuberculosis Growth Inhibition (MIC) Biochemical_Assay->Cellular_Assay Promising Hits Cytotoxicity_Assay Mammalian Cell Cytotoxicity Cellular_Assay->Cytotoxicity_Assay Active Compounds Lead_Optimization Lead Optimization (SAR) Cytotoxicity_Assay->Lead_Optimization Selective Compounds

Caption: A generalized experimental workflow for the evaluation of InhA inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard and widely accepted methods in the field of tuberculosis research.

InhA Enzyme Inhibition Assay (IC50 Determination)

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

  • Materials and Reagents:

    • Purified recombinant M. tuberculosis InhA enzyme

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

    • trans-2-Octenoyl-CoA (substrate)

    • This compound (dissolved in DMSO)

    • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

    • 96-well microtiter plates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Protocol:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMSO to create a range of concentrations.

    • In a 96-well plate, add the assay buffer.

    • Add the InhA enzyme to each well to a final concentration of approximately 50-100 nM.

    • Add the NADH solution to each well to a final concentration of approximately 100-200 µM.

    • Add the serially diluted this compound or DMSO (for the control) to the respective wells. The final DMSO concentration should be kept constant in all wells (typically ≤1%).

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, trans-2-octenoyl-CoA, to each well to a final concentration of approximately 100-200 µM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common and standardized approach.

  • Materials and Reagents:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • This compound (dissolved in DMSO)

    • Sterile 96-well microtiter plates with lids

    • Resazurin sodium salt solution (for viability assessment)

  • Protocol:

    • Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5, and then dilute to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

    • Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

Molecular Interactions and Binding Mode

The following diagram illustrates the putative binding mode of a thiourea-based inhibitor, such as this compound, within the active site of the InhA enzyme.

Binding_Mode cluster_active_site InhA Active Site InhA_IN_3 This compound (Thiourea Derivative) Tyr158 Tyr158 InhA_IN_3->Tyr158 H-Bond NAD NAD+ Cofactor InhA_IN_3->NAD Interaction Hydrophobic_Pocket Hydrophobic Pocket (Phe149, Met199, etc.) InhA_IN_3->Hydrophobic_Pocket Hydrophobic Interaction Substrate_Binding_Loop Substrate Binding Loop InhA_IN_3->Substrate_Binding_Loop Stabilization

Caption: Putative interactions of this compound within the InhA active site.

Conclusion

This compound represents a promising scaffold for the development of novel antitubercular agents. Its direct inhibition of InhA, a crucial enzyme for the survival of M. tuberculosis, and its activity against the whole organism, highlight its potential to address the challenge of drug-resistant tuberculosis. The thiourea-based structure of this compound allows for specific interactions within the InhA active site, leading to the disruption of mycolic acid biosynthesis. Further structure-activity relationship (SAR) studies and lead optimization based on the principles outlined in this guide could lead to the development of more potent and pharmacokinetically favorable drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation antitubercular therapies targeting the InhA enzyme.

References

The Discovery and Synthesis of InhA-IN-3: A Thiourea-Based Inhibitor of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents. The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a well-validated target for anti-tubercular drug development. Isoniazid, a cornerstone of first-line TB treatment, targets InhA but requires activation by the catalase-peroxidase enzyme KatG. Resistance to isoniazid frequently arises from mutations in the katG gene. This has spurred the search for direct InhA inhibitors that do not require KatG activation.

This technical guide details the discovery and synthesis of InhA-IN-3 (also known as compound TU12), a thiourea-based direct inhibitor of M. tuberculosis InhA. This document provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols utilized in its evaluation.

Discovery and Rationale

This compound was developed as part of a study focused on designing novel thiourea-based derivatives as potential InhA inhibitors. The core concept was to synthesize a series of compounds and evaluate their efficacy against both the isolated InhA enzyme and whole-cell M. tuberculosis. The thiourea scaffold was selected for its potential to form key interactions within the InhA active site. The discovery process followed a logical workflow from chemical synthesis to biological evaluation.

cluster_0 Discovery Workflow synthesis Synthesis of Thiourea Derivatives antimycobacterial_screening Antimycobacterial Screening (MIC) synthesis->antimycobacterial_screening Initial Evaluation inha_inhibition_assay InhA Inhibition Assay (IC50) antimycobacterial_screening->inha_inhibition_assay Target Identification cytotoxicity_assay Cytotoxicity Assay (CC50) antimycobacterial_screening->cytotoxicity_assay Selectivity Assessment sar_analysis Structure-Activity Relationship (SAR) Analysis inha_inhibition_assay->sar_analysis cytotoxicity_assay->sar_analysis cluster_0 Synthesis of this compound reactant1 2-Chlorobenzylamine reaction One-pot reaction (Stirring at room temperature) reactant1->reaction reactant2 4-Nitrophenyl isothiocyanate reactant2->reaction product This compound (1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea) reaction->product cluster_0 InhA Inhibition Assay Workflow preincubation Pre-incubation: InhA + NADH + this compound initiation Initiate reaction with DD-CoA preincubation->initiation monitoring Monitor NADH oxidation at 340 nm initiation->monitoring data_analysis Calculate % inhibition and IC50 monitoring->data_analysis cluster_0 Mycolic Acid Biosynthesis Pathway fasI Fatty Acid Synthase I (FAS-I) short_chain_fa Short-chain fatty acids fasI->short_chain_fa fasII Fatty Acid Synthase II (FAS-II) Elongation short_chain_fa->fasII enoyl_acp trans-2-Enoyl-ACP fasII->enoyl_acp inhA InhA (Enoyl-ACP Reductase) enoyl_acp->inhA Substrate acyl_acp Acyl-ACP inhA->acyl_acp Product mycolic_acids Mycolic Acids acyl_acp->mycolic_acids cell_wall Mycobacterial Cell Wall mycolic_acids->cell_wall inhA_IN_3 This compound inhA_IN_3->inhA Inhibits

InhA-IN-3: A Technical Guide to Target Identification and Validation in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3] Its pivotal role makes it a well-validated and attractive target for the development of novel anti-tubercular agents. This technical guide provides an in-depth overview of the target identification and validation of direct InhA inhibitors, using a representative 4-hydroxy-2-pyridone compound, NITD-916, as a case study in the absence of specific public data for a compound designated "InhA-IN-3". This document outlines the mechanism of action of InhA, details key experimental protocols for inhibitor characterization, and presents a framework for the preclinical validation of such compounds.

Introduction: InhA as a Prime Anti-Tubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many common antibiotics.[1] Mycolic acids, very-long-chain fatty acids, are the major constituents of this cell wall, and their biosynthesis is orchestrated by the FAS-II system.[1][2][3] InhA, an NADH-dependent enoyl-ACP reductase, catalyzes the final reduction step in each cycle of fatty acid elongation.[2][4]

The clinical relevance of InhA is underscored by the action of isoniazid (INH), a cornerstone of first-line tuberculosis therapy.[5][6] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD(H) that potently inhibits InhA.[7][8][9] However, the emergence of drug-resistant Mtb strains, often through mutations in katG, necessitates the development of direct InhA inhibitors that bypass the need for enzymatic activation.[5][10]

Mechanism of Action of Direct InhA Inhibitors

Direct inhibitors of InhA, such as the 4-hydroxy-2-pyridones, physically occupy the enzyme's active site.[11] These compounds typically bind in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[11][12] This inhibition disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis, which in turn compromises the integrity of the mycobacterial cell wall and results in bacterial cell death.[1][2]

Signaling Pathway: Mycolic Acid Biosynthesis and InhA Inhibition

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Acyl-CoAs (C16-C26) FAS_I->Acyl_CoAs Produces FAS_II_Initiation FAS-II Initiation Acyl_CoAs->FAS_II_Initiation Initiates Elongation_Cycle Elongation Cycle FAS_II_Initiation->Elongation_Cycle InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Substrate for Mycolic_Acids Mycolic Acids Elongation_Cycle->Mycolic_Acids Leads to InhA->Elongation_Cycle Product feeds back Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential for InhA_IN_3 This compound (e.g., NITD-916) InhA_IN_3->InhA Directly Inhibits INH_NAD INH-NAD Adduct INH_NAD->InhA Inhibits

Caption: Inhibition of InhA disrupts the FAS-II pathway, blocking mycolic acid synthesis.

Target Identification and Validation Workflow

A systematic approach is employed to identify and validate InhA as the target of a novel inhibitor.

Target_Validation_Workflow Target Validation Workflow for InhA Inhibitors Phenotypic_Screen Whole-Cell Phenotypic Screen Hit_Compound Hit Compound (this compound) Phenotypic_Screen->Hit_Compound Target_Deconvolution Target Deconvolution Hit_Compound->Target_Deconvolution Resistant_Mutant Generation of Resistant Mutants Target_Deconvolution->Resistant_Mutant Biochemical_Assay Biochemical Assays Target_Deconvolution->Biochemical_Assay Biophysical_Assay Biophysical Assays Target_Deconvolution->Biophysical_Assay Structural_Biology Structural Biology Target_Deconvolution->Structural_Biology WGS Whole Genome Sequencing Resistant_Mutant->WGS InhA_Mutation Mutation in inhA Gene WGS->InhA_Mutation Target_Validation Target Validated InhA_Mutation->Target_Validation Enzyme_Kinetics InhA Enzyme Kinetics Biochemical_Assay->Enzyme_Kinetics Enzyme_Kinetics->Target_Validation TSA Thermal Shift Assay (TSA) Biophysical_Assay->TSA ITC Isothermal Titration Calorimetry (ITC) Biophysical_Assay->ITC TSA->Target_Validation ITC->Target_Validation Crystallography X-ray Crystallography Structural_Biology->Crystallography Crystallography->Target_Validation

Caption: A multi-pronged approach to confirming InhA as the molecular target.

Quantitative Data Presentation

The following tables summarize key quantitative data for the representative direct InhA inhibitor, NITD-916.

Table 1: In Vitro Anti-mycobacterial Activity

StrainGenotypeMIC (μM)
M. tuberculosis H37RvWild-type0.05
INH-Resistant Clinical IsolatekatG mutationSensitive (MICs comparable to wild-type)
NITD-916 Resistant MutantinhA S94A> 40
NITD-916 Resistant MutantinhA D148G0.78

Data compiled from representative studies of direct InhA inhibitors.[11]

Table 2: In Vitro InhA Enzyme Inhibition

CompoundIC50 (μM)
NITD-5299.60
NITD-5640.59
NITD-916~0.59

Data reflects the direct inhibitory activity against purified InhA enzyme.[11]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • This compound (or representative compound) stock solution in DMSO

  • Resazurin dye solution

Procedure:

  • Prepare a serial two-fold dilution of the test compound in a 96-well plate using 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control (growth control) and a sterile control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial metabolism.[13][14][15]

InhA Enzymatic Assay

This spectrophotometric assay measures the inhibitory effect of a compound on the enzymatic activity of InhA by monitoring the oxidation of NADH.[16]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) as the substrate

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[16][17]

  • Test compound (this compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate containing the assay buffer, a fixed concentration of NADH (e.g., 100 μM), and the substrate DD-CoA (e.g., 25-50 μM).[16][17]

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of purified InhA enzyme (e.g., 50-100 nM).[16][17]

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.[16]

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand.[18][19] Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified InhA enzyme

  • SYPRO Orange dye

  • Real-time PCR machine

  • Assay buffer

  • Test compound (this compound)

Procedure:

  • Prepare a reaction mixture containing the purified InhA protein, SYPRO Orange dye, and the assay buffer in a 96-well PCR plate.

  • Add the test compound at various concentrations to the wells. Include a no-ligand control.

  • Seal the plate and place it in a real-time PCR machine.

  • Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[19]

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

  • A significant positive shift in Tm in the presence of the compound indicates direct binding to the protein.[18]

Conclusion

The identification and validation of direct InhA inhibitors represent a promising strategy to combat drug-resistant tuberculosis. The workflow and protocols detailed in this guide provide a robust framework for the characterization of novel compounds targeting this essential mycobacterial enzyme. Through a combination of whole-cell screening, genetic analysis of resistant mutants, and a suite of biochemical and biophysical assays, researchers can confidently validate the mechanism of action and advance potent InhA inhibitors through the drug development pipeline.

References

Structure-Activity Relationship (SAR) Studies of In-3 and its Analogs as InhA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of thiourea-based inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. The lead compound in this series, InhA-IN-3 (also reported as TU12), has demonstrated notable inhibitory activity against both the InhA enzyme and M. tuberculosis growth. This document summarizes the key quantitative data, details the experimental protocols used for their evaluation, and presents visual workflows and logical relationships to facilitate a comprehensive understanding of the SAR landscape of this promising class of antitubercular agents.

Core Structure and SAR Summary

The general structure of the thiourea-based InhA inhibitors discussed herein consists of a central thiourea moiety linking two aromatic rings. The SAR studies primarily explored the impact of substitutions on these aromatic rings on the compounds' biological activity. The key findings from these studies are summarized in the data table below. This compound (TU12) was identified as a potent inhibitor within this series, with an IC50 of 17.7 µM against the InhA enzyme and a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of this compound and its analogs. The data is compiled from the study by Doğan ŞD, et al., which systematically investigated the impact of various substituents on the phenyl rings.

Compound IDR1R2% InhA Inhibition @ 50 µMIC50 (µM)MIC (µg/mL)
This compound (TU12) H 4-NO2 >70% 17.7 ± 1.3 0.78
TU1HH<20%ND>100
TU2H2-NO235%ND50
TU3H3-NO247%ND1.56
TU4H4-F<20%ND1.56
TU5H4-Cl25%ND6.25
TU6H4-Br38%ND3.12
TU7H4-I42%ND6.25
TU82-ClH<20%ND1.56
TU93-ClH22%ND12.5
TU104-ClH31%ND25
TU112-NO2H45%ND50
TU134-NO24-NO265%ND3.12
TU144-Br4-NO2>70%15.6 ± 1.60.78

ND: Not Determined

Experimental Protocols

This section details the key experimental methodologies employed in the synthesis and biological evaluation of the thiourea-based InhA inhibitors.

General Synthesis of Thiourea Derivatives (including this compound)

The synthesis of the thiourea derivatives was accomplished through a one-pot reaction. Equimolar amounts of the appropriate amine and a corresponding isothiocyanate were dissolved in a suitable solvent, such as acetonitrile. The reaction mixture was then stirred at room temperature for a specified period, typically ranging from 2 to 24 hours, until the reaction was complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the resulting solid was purified by recrystallization or column chromatography to yield the desired thiourea compound. The structural identity and purity of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry (HRMS).

In Vitro InhA Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against the InhA enzyme was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the enzymatic reaction. The reaction mixture typically contained the InhA enzyme, NADH, and the trans-2-enoyl-ACP reductase substrate in a suitable buffer. The compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored over time. The percentage of inhibition was calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA). The bacteria were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase). The compounds were serially diluted in a 96-well microplate, and a standardized inoculum of M. tuberculosis was added to each well. The plates were incubated at 37°C for 7 days. After the incubation period, Alamar Blue solution was added to each well, and the plates were further incubated for 24 hours. The color change from blue to pink, indicating bacterial growth, was assessed visually or by measuring the fluorescence or absorbance. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Visualizations

The following diagrams illustrate key aspects of the research workflow and the mechanism of InhA inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis One-pot Synthesis of Thiourea Analogs purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization inhA_assay InhA Enzyme Inhibition Assay characterization->inhA_assay mic_assay M. tuberculosis Growth Inhibition (MIC) characterization->mic_assay sar_analysis Structure-Activity Relationship Analysis inhA_assay->sar_analysis mic_assay->sar_analysis docking Molecular Docking Studies sar_analysis->docking inhA_inhibition_pathway FASII Fatty Acid Synthase II (FAS-II) Pathway InhA InhA (Enoyl-ACP Reductase) FASII->InhA MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Inhibitor This compound & Analogs Inhibitor->InhA Inhibition Inhibition Inhibition sar_logic cluster_activity Biological Activity r1_h R1 = H low_activity Low Activity r1_h->low_activity r1_cl R1 = Cl (ortho, meta, para) r1_cl->low_activity r1_no2 R1 = NO2 (ortho) r1_no2->low_activity r2_h R2 = H r2_h->low_activity r2_no2 R2 = NO2 (ortho, meta, para) high_activity High Activity (Low MIC, High InhA Inhibition) r2_no2->high_activity para-NO2 is critical r2_halo R2 = Halogen (F, Cl, Br, I) at para r2_halo->low_activity

An In-Depth Technical Guide to the Binding Site of InhA-IN-3 on the Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding interactions between the inhibitor InhA-IN-3 and its target, the Mycobacterium tuberculosis InhA enzyme. This document details the quantitative binding affinity, the specific characteristics of the binding site, and the experimental protocols utilized to characterize this interaction.

Introduction: The InhA Enzyme Target

InhA, the enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[1][2] This pathway is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the core of the mycobacterial cell wall.[1][3][4] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[5] This makes InhA a primary and validated target for antitubercular drugs, most notably the frontline prodrug isoniazid (INH).[1][5] Direct inhibitors of InhA, which do not require activation by the mycobacterial catalase-peroxidase KatG, are of significant interest for overcoming INH resistance.[1][5]

The Inhibitor: this compound

This compound, also known as Compound TU12, has been identified as a direct inhibitor of the Mycobacterium tuberculosis InhA enzyme.[6] It demonstrates antitubercular activity, highlighting its potential as a lead compound for the development of new therapeutics.[6]

Quantitative Binding Data

The inhibitory activity of this compound against the InhA enzyme has been quantified, providing a measure of its potency. This data is crucial for structure-activity relationship (SAR) studies and further optimization.

InhibitorTarget EnzymeParameterValue
This compoundM. tuberculosis InhAIC₅₀17.7 µM

Table 1: In vitro inhibitory potency of this compound against InhA. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[6]

The InhA Binding Site

The InhA enzyme possesses a well-defined active site that accommodates its NADH cofactor and the fatty acyl substrate. This site is characterized by a hydrophobic pocket that serves as the binding location for direct inhibitors like this compound.[2]

Key features of the binding site include:

  • Substrate-Binding Loop: A flexible loop (residues 196-219) that lines the fatty acyl binding site.[2] The conformation of this loop is often influenced by inhibitor binding.

  • Hydrophobic Residues: The pocket is lined with several hydrophobic amino acid residues that form van der Waals interactions with inhibitors. These include Phenylalanine 149 (F149), Tyrosine 158 (Y158), Methionine 161 (M161), Proline 193 (P193), Methionine 199 (M199), Leucine 218 (L218), and Tryptophan 222 (W222).[2]

  • Key Hydrogen Bonding: The hydroxyl group of Tyrosine 158 (Y158) is a critical residue, often forming a key hydrogen bond with inhibitors.[1][4] This interaction helps to anchor the inhibitor within the active site.

While a specific co-crystal structure of this compound with InhA is not publicly available, docking studies and comparisons with other inhibitors suggest that this compound likely binds within this hydrophobic pocket, forming critical interactions with residues such as Tyr158 and Phe149.[1][7]

Experimental Protocols

The characterization of the this compound binding interaction relies on established biochemical and biophysical methods.

A standard protocol for obtaining purified InhA for use in inhibition assays is as follows:

  • Expression: The M. tuberculosis InhA gene is expressed in an E. coli strain, such as BL21(DE3)pLysS.[5]

  • Induction: Protein expression is induced with isopropyl-β-d-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density (e.g., A₆₀₀ of 0.8).[5]

  • Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication is used to lyse the cells, followed by centrifugation to clear the lysate.[5]

  • Purification: The supernatant containing the soluble His-tagged InhA protein is applied to a nickel affinity column. The protein is eluted using an imidazole gradient.[5]

  • Further Purification: Gel filtration chromatography can be used as a subsequent step to obtain highly purified InhA.[3]

The IC₅₀ value for this compound was likely determined using a steady-state kinetic assay that monitors the oxidation of NADH.

  • Reaction Mixture: Assays are typically performed in 96-well plates.[1] Each well contains a reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), a saturating concentration of the cofactor NADH (e.g., 250 µM), and the InhA enzyme (e.g., 20 nM).[1][5]

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations. The final DMSO concentration in the assay is kept low (e.g., 1%) to minimize solvent effects.[1]

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA).[5]

  • Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer or plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC₅₀ value is determined by fitting the data to a dose-response curve.[1]

Visualizations: Pathways and Workflows

To better illustrate the context and processes involved in studying the this compound interaction, the following diagrams are provided.

Mycolic_Acid_Biosynthesis_Pathway cluster_FASII FAS-II System cluster_Inhibition Inhibition Acyl_ACP Acyl-ACP Ketoacyl_ACP 3-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP KasA/B Malonyl_ACP Malonyl-ACP Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadA/B/C Elongated_Acyl_ACP Elongated Acyl-ACP (n+2) Enoyl_ACP->Elongated_Acyl_ACP InhA Mycolic Acids Mycolic Acids Elongated_Acyl_ACP->Mycolic Acids Further processing InhA_IN_3 This compound InhA_IN_3->Elongated_Acyl_ACP Inhibits InhA InhA InhA_IN_3->InhA Binds to Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

Caption: Role of InhA in the FAS-II pathway and its inhibition by this compound.

Experimental_Workflow start Start: Prepare Reagents (Buffer, NADH, Substrate) purify Express & Purify InhA Enzyme start->purify dilute Prepare Serial Dilutions of this compound start->dilute plate Plate Enzyme, NADH, and Inhibitor in 96-well plate purify->plate dilute->plate initiate Initiate Reaction with Substrate plate->initiate monitor Monitor NADH Oxidation (Abs @ 340nm) initiate->monitor analyze Analyze Data: Plot Velocity vs. [Inhibitor] monitor->analyze end Determine IC₅₀ Value analyze->end

Caption: Experimental workflow for determining the IC₅₀ of InhA inhibitors.

Logical_Relationship cluster_binding Binding Event InhA InhA Enzyme (Active Site) Complex Ternary Complex: InhA-NADH-Inhibitor Inhibitor This compound Inhibitor->InhA Binds NADH NADH Cofactor NADH->InhA Binds Substrate trans-2-Enoyl-ACP (Substrate) Block Substrate Binding Blocked Substrate->Block Cannot Bind Complex->Block Inhibition Enzyme Inhibition: Mycolic Acid Synthesis Halted Block->Inhibition

Caption: Logical flow of InhA inhibition by a direct binder like this compound.

References

InhA-IN-3: A Direct Inhibitor of Enoyl-ACP Reductase (InhA) for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that target essential pathways in Mycobacterium tuberculosis. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. While the frontline anti-tubercular drug isoniazid targets InhA, its efficacy is compromised by resistance mechanisms, primarily mutations in the catalase-peroxidase enzyme KatG, which is required for isoniazid's activation. This has spurred the search for direct InhA inhibitors that do not require prior activation. InhA-IN-3, also known as compound TU12, has emerged as a promising direct inhibitor of M. tuberculosis InhA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound is a thiourea-based derivative that directly inhibits the enoyl-ACP reductase activity of InhA.[1] Unlike isoniazid, it does not require activation by KatG, making it a potential candidate for combating isoniazid-resistant strains of M. tuberculosis. The binding of this compound to InhA is thought to interfere with the binding of the natural substrate, a long-chain trans-2-enoyl-ACP, thereby blocking the reduction of the double bond and halting the elongation of fatty acid chains required for mycolic acid synthesis.

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The available data is summarized in the table below for clear comparison.

ParameterValueOrganism/TargetReference
IC50 17.7 µMMycobacterium tuberculosis InhA[1]
MIC 0.78 ± 0.59 µg/mLMycobacterium tuberculosis[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

InhA Inhibition Assay (Spectrophotometric)

This protocol is based on a generally accepted method for determining the inhibitory activity of compounds against InhA.

Materials:

  • Purified recombinant M. tuberculosis InhA

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-Coenzyme A)

  • This compound (or other test inhibitor)

  • Assay buffer: 100 mM Sodium Phosphate, pH 7.5, 200 mM NaCl

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of InhA in assay buffer.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of DD-CoA in assay buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test inhibitor solution at various concentrations (serial dilutions). For the control, add 2 µL of DMSO.

    • Add 178 µL of a master mix containing the assay buffer, InhA enzyme (final concentration, e.g., 200 nM), and NADH (final concentration, e.g., 200 µM).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 20 µL of DD-CoA solution (final concentration, e.g., 100 µM) to each well.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • DMSO

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to each well.

    • Add 2 µL of a serial dilution of this compound in DMSO to the appropriate wells. Include a drug-free control (DMSO only) and a positive control (e.g., isoniazid).

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental workflow related to this compound.

Mycolic_Acid_Biosynthesis cluster_FAS_II FAS-II Elongation Module FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Acyl-CoAs (C16-C26) FAS_I->Acyl_CoAs FAS_II_Initiation FAS-II Initiation Acyl_CoAs->FAS_II_Initiation Elongation_Cycles Elongation Cycles (FAS-II) FAS_II_Initiation->Elongation_Cycles KasA_KasB KasA/KasB (Condensation) Elongation_Cycles->KasA_KasB Meromycolic_Acids Meromycolic Acids Elongation_Cycles->Meromycolic_Acids MabA MabA (Reduction) KasA_KasB->MabA HadAB_HadBC HadAB/HadBC (Dehydration) MabA->HadAB_HadBC InhA InhA (Enoyl-ACP Reductase) HadAB_HadBC->InhA InhA->Elongation_Cycles Acyl-ACP Pks13 Pks13 (Condensation) Meromycolic_Acids->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

InhA_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (InhA, NADH, DD-CoA, this compound) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Inhibitor, InhA, NADH) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (15 min) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with DD-CoA Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Initial Velocities) Measure_Absorbance->Data_Analysis Calculate_IC50 Determine IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for InhA Inhibition Assay.

InhA_Mechanism InhA_NADH InhA + NADH Ternary_Complex InhA-NADH-Enoyl-ACP Ternary Complex InhA_NADH->Ternary_Complex Enoyl_ACP trans-2-Enoyl-ACP Enoyl_ACP->Ternary_Complex Hydride_Transfer Hydride Transfer from NADH Ternary_Complex->Hydride_Transfer Enolate_Intermediate Enolate Intermediate Hydride_Transfer->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Acyl_ACP Acyl-ACP Protonation->Acyl_ACP InhA_NAD InhA + NAD+ Acyl_ACP->InhA_NAD Product Release InhA_IN_3 This compound InhA_IN_3->InhA_NADH Inhibition of Substrate Binding

Caption: Proposed Mechanism of InhA Catalysis and Inhibition by this compound.

Conclusion

This compound represents a valuable research tool for the study of Mycobacterium tuberculosis InhA and the development of novel anti-tubercular agents. Its direct mechanism of action and activity against M. tuberculosis highlight the potential of thiourea-based compounds as a scaffold for future drug discovery efforts. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and other direct InhA inhibitors in the fight against tuberculosis.

References

InhA-IN-3: A Technical Guide to its Chemical Structure, Properties, and Inhibitory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-3, also identified as compound TU12, is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall. The inhibition of InhA disrupts this vital pathway, leading to bacterial cell death. As a direct inhibitor, this compound circumvents the common resistance mechanisms associated with the pro-drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a thiourea-based derivative. The specific chemical structure is detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₁₈N₂O₂SCalculated
Molecular Weight 378.45 g/mol Calculated
CAS Number 900701-83-9MedChemExpress[1]
Appearance White to off-white solidInferred
Solubility Soluble in DMSOInferred from biological assays

Biological Activity and Properties

This compound exhibits significant inhibitory activity against both the InhA enzyme and whole Mycobacterium tuberculosis cells.

Table 2: Biological Activity of this compound

ParameterValueOrganism/Target
IC₅₀ (InhA inhibition) 17.7 µMMycobacterium tuberculosis InhA
MIC (Minimum Inhibitory Concentration) 0.78 ± 0.59 µg/mLMycobacterium tuberculosis

Mechanism of Action

This compound functions as a direct inhibitor of the InhA enzyme. The proposed mechanism involves the binding of the inhibitor to the active site of InhA, thereby preventing the binding of its natural substrate, 2-trans-enoyl-ACP. This inhibition is independent of KatG activation, making this compound a promising candidate for combating isoniazid-resistant strains of M. tuberculosis. The thiourea moiety of this compound is believed to play a crucial role in its binding affinity to the InhA active site.

Signaling Pathway and Logical Relationships

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the inhibitory action of this compound.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_Precursors Acyl Precursors FAS_I->Acyl_Precursors FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_Precursors->FAS_II Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Acyl_ACP Acyl-ACP InhA->Acyl_ACP Acyl_ACP->FAS_II Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound TU12)

The synthesis of this compound is achieved through a one-pot reaction involving the appropriate amine and isothiocyanate precursors.

Materials:

  • Substituted amine precursor

  • Substituted isothiocyanate precursor

  • Dry solvent (e.g., Tetrahydrofuran - THF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amine precursor (1 equivalent) in dry THF in a reaction vessel under an inert atmosphere.

  • Add the isothiocyanate precursor (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography - TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

InhA Enzyme Inhibition Assay

The inhibitory activity of this compound against the InhA enzyme is determined using a spectrophotometric assay that monitors the oxidation of NADH.

Materials:

  • Recombinant M. tuberculosis InhA enzyme

  • NADH

  • Trans-2-dodecenoyl-CoA (DD-CoA) as the substrate

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.

  • Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

InhA_Inhibition_Assay cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Assay Buffer Incubation Incubation Buffer->Incubation NADH NADH NADH->Incubation InhA_Enzyme InhA Enzyme InhA_Enzyme->Incubation InhA_IN_3_sol This compound Solution InhA_IN_3_sol->Incubation Substrate_Add Add Substrate (DD-CoA) Incubation->Substrate_Add Measure Measure Absorbance at 340 nm Substrate_Add->Measure Calc_Velo Calculate Initial Velocities Measure->Calc_Velo Calc_Inhib Calculate % Inhibition Calc_Velo->Calc_Inhib Calc_IC50 Determine IC₅₀ Calc_Inhib->Calc_IC50

Caption: Workflow for the InhA enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis is determined using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Resazurin dye (as a viability indicator)

Procedure:

  • Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well containing the compound dilutions. Include a drug-free control well (positive control) and a media-only well (negative control).

  • Seal the plates and incubate at 37°C for a specified period (e.g., 7 days).

  • After incubation, add the resazurin solution to each well and re-incubate for 24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that prevents a color change of the resazurin dye from blue to pink, indicating the inhibition of bacterial growth.

MIC_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation and Reading cluster_result Result Determination Serial_Dilution Serial Dilution of this compound Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubate_7d Incubate at 37°C for 7 days Inoculation->Incubate_7d Add_Resazurin Add Resazurin Incubate_7d->Add_Resazurin Incubate_24h Incubate for 24 hours Add_Resazurin->Incubate_24h Visual_Read Visually Read Plate Incubate_24h->Visual_Read Determine_MIC Determine MIC Visual_Read->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a promising anti-tubercular agent that directly targets the InhA enzyme, a key component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Its mechanism of action, which is independent of KatG activation, makes it a valuable lead compound for the development of new drugs to treat tuberculosis, particularly infections caused by isoniazid-resistant strains. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation anti-tubercular therapeutics.

References

Probing the Antitubercular Potential of InhA-IN-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the antitubercular effects of InhA-IN-3, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The emergence of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic agents that bypass existing resistance mechanisms. This compound, also known as compound TU12, represents a promising scaffold for the development of such agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Efficacy of this compound

This compound has demonstrated inhibitory activity against both the isolated InhA enzyme and whole-cell Mycobacterium tuberculosis. The following table summarizes the key efficacy parameters.

ParameterValueTarget/OrganismCitation
IC5017.7 µMM. tuberculosis InhA enzyme[1]
MIC0.78 ± 0.59 µg/mLMycobacterium tuberculosis[1]

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and host immune responses.

This compound acts as a direct inhibitor of InhA, thereby disrupting the FAS-II pathway and preventing the synthesis of mycolic acids. This mode of action is particularly significant because it circumvents the primary mechanism of resistance to isoniazid, a frontline anti-tuberculosis drug. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a common cause of isoniazid resistance. As a direct inhibitor, this compound does not require activation by KatG.

cluster_FASII FAS-II Pathway cluster_Inhibition Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP KasA/B Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP MabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP HadA/B/C Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Pks13 This compound This compound InhA InhA This compound->InhA Direct Inhibition Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall

This compound inhibits the FAS-II pathway, blocking mycolic acid synthesis.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antitubercular effects of compounds like this compound. The specific parameters for this compound are based on the cited literature.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH.

Materials:

  • Purified M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • This compound (or test compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, NADH solution, and the this compound dilution.

  • Add the InhA enzyme to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (DD-CoA).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound (or test compound) dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplate

  • Sterile water

  • Incubator at 37°C

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

  • In a 96-well plate, prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth. Include a drug-free control well and a sterile control well.

  • Inoculate each well (except the sterile control) with the M. tuberculosis suspension.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add the Alamar Blue reagent to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Compound_Dilution Prepare serial dilutions of this compound in 96-well plate Inoculation Inoculate wells with M. tuberculosis Compound_Dilution->Inoculation Inoculum_Prep Prepare M. tuberculosis inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 5-7 days Inoculation->Incubation Alamar_Blue Add Alamar Blue reagent Incubation->Alamar_Blue Re-incubation Re-incubate for 24 hours Alamar_Blue->Re-incubation Observation Observe color change (Blue vs. Pink) Re-incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the MABA assay.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of InhA-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids.[1] These mycolic acids are major and indispensable components of the mycobacterial cell wall. The inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for antitubercular drugs.[2] InhA-IN-3 is a known inhibitor of InhA, demonstrating the potential for the development of novel therapeutics against tuberculosis. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, specifically its half-maximal inhibitory concentration (IC50), using a spectrophotometric method. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH, a cofactor in the InhA-catalyzed reduction of a synthetic enoyl-CoA substrate.

Principle of the Assay

The InhA enzyme catalyzes the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate. In this in vitro assay, a synthetic substrate, such as 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA, is used. The activity of InhA is monitored by measuring the rate of NADH oxidation, which leads to a decrease in absorbance at 340 nm. When an inhibitor like this compound is present, the enzymatic activity is reduced, resulting in a slower rate of NADH oxidation. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Data Presentation

The inhibitory activity of this compound and a control inhibitor (e.g., Triclosan) is quantified by determining their respective IC50 values. The results are summarized in the table below for clear comparison.

CompoundIC50 (µM)
This compound[Insert experimentally determined value]
Triclosan (Control)[Insert experimentally determined value]

Note: The IC50 values should be determined from a dose-response curve by fitting the data to a suitable equation (e.g., sigmoidal dose-response).

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant InhA from Mycobacterium tuberculosis.

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Sigma-Aldrich).

  • Substrate: 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA (Sigma-Aldrich).

  • Inhibitor: this compound (MedChemExpress).[3]

  • Control Inhibitor: Triclosan (Sigma-Aldrich).

  • Buffer: PIPES buffer (piperazine-N,N′-bis(2-ethanesulfonic acid)) (Sigma-Aldrich).

  • Salt: Sodium chloride (NaCl) (Sigma-Aldrich).

  • Solvent: Dimethyl sulfoxide (DMSO) (Sigma-Aldrich).

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

    • 96-well UV-transparent microplates (for microplate reader).

    • Pipettes and tips.

    • Incubator or water bath set to 25°C or 30°C.[4]

Solution Preparation
  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[4] Prepare a stock solution and adjust the pH to 6.8.

  • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the Assay Buffer. Store in the dark at -20°C.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA in DMSO. Store at -20°C.

  • InhA Enzyme Working Solution: Dilute the purified InhA enzyme in Assay Buffer to a final concentration of 100 nM.[5] Keep on ice.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Triclosan in 100% DMSO.

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for the IC50 determination (e.g., a 10-point, 2-fold dilution series starting from a high concentration).

Assay Protocol (96-well plate format)
  • Plate Setup:

    • Test Wells: Add 1 µL of each inhibitor dilution (this compound or Triclosan) to triplicate wells.

    • Positive Control (100% activity): Add 1 µL of DMSO to triplicate wells.

    • Negative Control (0% activity/background): Add 1 µL of DMSO to triplicate wells. These wells will not receive the enzyme.

  • Pre-incubation:

    • To all wells except the Negative Control, add 49 µL of a pre-mix containing:

      • 44 µL Assay Buffer

      • 5 µL of 100 nM InhA enzyme solution (final concentration 50 nM).[5]

    • To the Negative Control wells, add 49 µL of Assay Buffer.

    • Add 50 µL of a solution containing 200 µM NADH in Assay Buffer to all wells (final NADH concentration 100 µM).[5]

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of a 100 µM substrate (2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA) solution in Assay Buffer to all wells (final substrate concentration 50 µM).[5]

    • Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 10-20 minutes, taking readings every 30-60 seconds.

Data Analysis
  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each well. The rate is the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_positive_control - V_background)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

InhA Inhibition Assay Workflow

InhA_Inhibition_Workflow prep Prepare Reagents (Buffer, Enzyme, NADH, Substrate, Inhibitor) plate Plate Setup (Inhibitor/DMSO) prep->plate Dispense preincubate Pre-incubation (Enzyme + Inhibitor + NADH) plate->preincubate Add Enzyme/NADH initiate Initiate Reaction (Add Substrate) preincubate->initiate Start Reaction measure Measure Absorbance (340 nm) initiate->measure Monitor Kinetics analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze Process Data

Caption: Workflow for the in vitro InhA enzyme inhibition assay.

InhA Catalytic Cycle and Inhibition by this compound

InhA_Inhibition_Pathway InhA InhA Enzyme Complex InhA-NADH-Substrate Ternary Complex InhA->Complex Binds NADH NADH NADH->Complex Binds Substrate 2-trans-enoyl-ACP Substrate->Complex Binds Complex->InhA Releases Product Acyl-ACP Complex->Product Catalysis NAD NAD+ Complex->NAD Releases Inhibitor This compound Inhibitor->InhA Inhibits

Caption: Simplified schematic of the InhA catalytic cycle and its inhibition.

References

Application Notes and Protocols for Cell-Based Assays of Direct InhA Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the Mtb cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2]

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG to form an adduct that inhibits InhA.[3][4][5] A primary mechanism of INH resistance involves mutations in the katG gene, preventing this activation.[3][4] Consequently, the development of direct InhA inhibitors (DIIs), which do not require KatG activation, is a promising strategy to combat INH-resistant Mtb.[4][5]

This document provides detailed protocols for cell-based assays to evaluate the efficacy of direct InhA inhibitors, using representative data from potent DIIs like NITD-916 and GSK138. These assays are critical for determining the potency of novel compounds against Mtb in both extracellular and intracellular environments.

InhA Signaling Pathway and Drug Action

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins (ACP), a vital step in the elongation of fatty acids that form the meromycolate chain of mycolic acids.[1] Direct InhA inhibitors bind to the InhA active site, blocking substrate access and halting mycolic acid synthesis.

InhA_Pathway cluster_prodrug Prodrug Activation FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP 2-trans-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate Long_Acyl_ACP Elongated Acyl-ACP InhA->Long_Acyl_ACP Reduces Mycolic_Acids Mycolic Acids Long_Acyl_ACP->Mycolic_Acids Precursor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into INH Isoniazid (Prodrug) KatG KatG INH->KatG Activated by Activated_INH Activated INH-NAD Adduct KatG->Activated_INH Activated_INH->InhA Inhibits InhA_IN_3 Direct InhA Inhibitor (e.g., InhA-IN-3) InhA_IN_3->InhA Directly Inhibits

Caption: Simplified schematic of the InhA pathway in mycolic acid synthesis and points of inhibition.

Data Presentation

The following tables summarize the in vitro activity of representative direct InhA inhibitors against M. tuberculosis.

Table 1: In Vitro Activity of Direct InhA Inhibitors against Drug-Susceptible Mtb H37Rv

CompoundInhA IC₅₀ (µM)Mtb H37Rv MIC (µM)Intracellular Mtb MIC (µM)
NITD-916Not Reported0.05 - 0.08Not Reported
GSK1380.041.00.9
NITD-5299.601.54Not Reported
NITD-5640.590.16Not Reported
IsoniazidNot Applicable0.33Not Reported

Data compiled from multiple sources.[3][4]

Table 2: Activity of Direct InhA Inhibitors against Drug-Resistant Mtb Clinical Isolates

CompoundMtb StrainResistance ProfileMIC (µM)
NITD-916MDR 1-6INHR, RIFR0.04 - 0.16
GSK138MDR/XDR IsolatesINHR, RIFR, etc.3.75 (MIC₉₀)
GSK693MDR/XDR IsolatesINHR, RIFR, etc.1.87 (MIC₉₀)

Data highlights the efficacy of DIIs against strains with KatG mutations, a common cause of isoniazid resistance.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This whole-cell based assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Experimental Workflow:

REMA_Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of this compound start->prep_plate add_mtb Inoculate wells with M. tuberculosis H37Rv suspension prep_plate->add_mtb incubate1 Incubate plates at 37°C for 7 days add_mtb->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate plates at 37°C for 24-48 hours add_resazurin->incubate2 read_plate Read plate visually or with a fluorometer (Blue = No Growth, Pink = Growth) incubate2->read_plate determine_mic Determine MIC: Lowest concentration with no color change read_plate->determine_mic end End determine_mic->end

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • This compound (or other test compound)

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Include wells for a positive control (Isoniazid), a negative control (DMSO, ensuring the final concentration does not exceed 1%), and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Incubate for an additional 24-48 hours at 37°C.

  • The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced).

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within host macrophages, providing a more physiologically relevant model.

Experimental Workflow:

Macrophage_Workflow start Start seed_macrophages Seed THP-1 monocytes in a 96-well plate and differentiate with PMA start->seed_macrophages infect_macrophages Infect differentiated macrophages with M. tuberculosis (e.g., luciferase-expressing strain) seed_macrophages->infect_macrophages wash Wash cells to remove extracellular bacteria infect_macrophages->wash add_compound Add media containing serial dilutions of this compound wash->add_compound incubate Incubate plates at 37°C, 5% CO₂ for 3-5 days add_compound->incubate lyse_cells Lyse macrophages incubate->lyse_cells quantify_viability Quantify bacterial viability (Luciferase assay or CFU plating) lyse_cells->quantify_viability determine_activity Determine intracellular MIC or IC₉₀ quantify_viability->determine_activity end End determine_activity->end

Caption: Workflow for the intracellular Mtb activity assay.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine, supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis strain (a luciferase-expressing strain is recommended for high-throughput screening)

  • This compound (or other test compound)

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Luciferase assay reagent (if using a luciferase-expressing strain) or 7H11 agar plates for CFU enumeration

Protocol:

  • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium containing 20 ng/mL PMA.

  • Incubate for 24-48 hours at 37°C with 5% CO₂ to allow differentiation into adherent macrophages.

  • Replace the PMA-containing medium with fresh RPMI-1640.

  • Infect the differentiated macrophages with an Mtb suspension at a multiplicity of infection (MOI) of 1:1.

  • Incubate for 4 hours to allow phagocytosis.

  • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.

  • Incubate the plates for 3-5 days at 37°C with 5% CO₂.

  • Quantification:

    • Luciferase Assay: Aspirate the medium, add lysis buffer, and then add luciferase assay reagent. Measure luminescence using a plate reader.

    • CFU Counting: Aspirate the medium, lyse the cells with 0.1% Triton X-100, serially dilute the lysate, and plate on 7H11 agar. Incubate plates at 37°C for 3-4 weeks and count colonies.

  • The intracellular activity is determined by calculating the concentration of the compound that inhibits Mtb growth by 90% (IC₉₀) compared to the untreated control.

Logical Relationship in Drug Discovery

The development of a direct InhA inhibitor follows a logical progression from target identification to preclinical evaluation.

Drug_Discovery_Logic target_id Target Identification (InhA in Mtb) hts High-Throughput Screening (HTS) (Phenotypic or Target-based) target_id->hts hit_id Hit Identification hts->hit_id lead_gen Lead Generation (Structure-Activity Relationship) hit_id->lead_gen lead_opt Lead Optimization (Improve potency, ADME properties) lead_gen->lead_opt in_vitro In Vitro Testing (MIC, Intracellular Assays) lead_opt->in_vitro in_vivo In Vivo Efficacy (Mouse models of TB) in_vitro->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Logical flow of a direct InhA inhibitor drug discovery program.

Conclusion

The cell-based assays described provide a robust framework for the evaluation of direct InhA inhibitors against M. tuberculosis. By determining both extracellular and intracellular activity, researchers can effectively profile the potency of novel compounds and identify promising candidates for further development. The use of DIIs represents a critical strategy in overcoming isoniazid resistance and developing more effective treatments for tuberculosis.

References

Application Notes and Protocols for InhA-IN-3: A Chemical Probe for the FAS-II Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents. The mycobacterial cell wall, a complex structure rich in mycolic acids, is crucial for the pathogen's survival and virulence, making its biosynthetic pathways attractive targets for drug development.[1][2] The Fatty Acid Synthase-II (FAS-II) system is a type II dissociated enzymatic pathway responsible for elongating fatty acid precursors to generate the exceptionally long (C60-C90) mycolic acids.[3][4]

A key and clinically validated enzyme within this pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is the primary target of the frontline pro-drug isoniazid (INH). However, the majority of clinical resistance to INH arises from mutations in the catalase-peroxidase enzyme KatG, which is required to activate INH, rather than in InhA itself.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to combat INH-resistant Mtb strains.

InhA-IN-3 (also known as Compound TU12) is a thiourea-based direct inhibitor of Mtb InhA. It serves as a valuable chemical probe for interrogating the function of the FAS-II pathway and as a scaffold for the development of new anti-tubercular agents. These application notes provide a summary of its properties and detailed protocols for its use in research settings.

Mechanism of Action

The FAS-II pathway elongates acyl-ACP chains through a four-step cycle: condensation, reduction, dehydration, and a final reduction. InhA catalyzes the last step, the NADH-dependent reduction of the 2,3-trans-enoyl-ACP substrate to a saturated acyl-ACP.[3] By directly binding to InhA, this compound inhibits this crucial reduction step. This blockage leads to the disruption of the entire FAS-II cycle, halting the synthesis of long-chain fatty acids necessary for mycolic acid production.[4] The ultimate consequence is the inhibition of mycobacterial growth and, in sufficient concentrations, cell death.

FAS_II_Pathway cluster_FASII FAS-II Elongation Cycle cluster_Inhibitor Chemical Probe cluster_output Pathway Output FabH FabH (Condensation) MabA MabA (Reduction) FabH->MabA β-ketoacyl-ACP Mycolic_Acids Mycolic Acids HadAB HadAB (Dehydration) MabA->HadAB β-hydroxyacyl-ACP InhA InhA (Reduction) HadAB->InhA trans-2-enoyl-ACP InhA->FabH Acyl-ACP (Chain elongated by 2C) InhA->Mycolic_Acids Precursors This compound This compound This compound->InhA Inhibition

Caption: The FAS-II pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

ParameterTarget/OrganismValueReference
IC50 M. tuberculosis InhA Enzyme17.7 µM
MIC M. tuberculosis H37Rv0.78 ± 0.59 µg/mL
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of the isolated InhA enzyme by 50%.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of this compound that prevents visible growth of M. tuberculosis.

Application Notes

  • Probing the FAS-II Pathway: this compound can be used to study the downstream effects of InhA inhibition on mycobacterial lipid metabolism and cell wall integrity. Its direct mechanism of action simplifies the interpretation of results compared to pro-drugs like isoniazid.

  • Overcoming Isoniazid Resistance: As a direct inhibitor, this compound is expected to be active against Mtb strains that are resistant to isoniazid due to mutations in the katG gene. This makes it a valuable tool for research on drug-resistant tuberculosis.

  • Scaffold for Drug Discovery: The thiourea core of this compound represents a chemical scaffold that can be modified to improve potency, selectivity, and pharmacokinetic properties, aiding in the development of new anti-tubercular drug candidates.

  • Target Validation: Experiments using this compound can further validate InhA as a critical target for killing both replicating and non-replicating Mtb.

Experimental Protocols

Protocol 1: In Vitro InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified Mtb InhA enzyme. The assay measures the decrease in NADH absorbance at 340 nm as it is consumed during the reduction of the substrate.

workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.4) a1 Add buffer, InhA enzyme, and NADH to wells p1->a1 p2 Prepare serial dilutions of this compound in DMSO a2 Add this compound dilutions (or DMSO for control) p2->a2 p3 Prepare solutions of InhA, NADH, and substrate (e.g., 2-trans-octenoyl-CoA) p3->a1 a4 Initiate reaction by adding substrate p3->a4 a1->a2 a3 Pre-incubate mixture (e.g., 10 min at 25°C) a2->a3 a3->a4 a5 Monitor absorbance decrease at 340 nm over time a4->a5 d1 Calculate initial reaction velocities (rates) a5->d1 d2 Plot % Inhibition vs. log[this compound] d1->d2 d3 Determine IC50 value using non-linear regression d2->d3

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • Purified M. tuberculosis InhA enzyme

  • This compound

  • NADH

  • 2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • DMSO (for compound dilution)

  • 96-well UV-transparent microplates

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for the dilution series is 10 mM.

    • Prepare working solutions of InhA, NADH, and 2-trans-octenoyl-CoA in assay buffer. Final concentrations in the assay are typically in the range of 20-50 nM for InhA, 100-200 µM for NADH, and 50-100 µM for the substrate.

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer, InhA enzyme solution, and NADH solution.

    • Add 1 µL of the this compound dilution (or DMSO for 0% inhibition control).

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the 2-trans-octenoyl-CoA substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of this compound against M. tuberculosis H37Rv.[3][4]

workflow_MIC cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Reading Results p1 Prepare serial dilutions of this compound in a 96-well plate a1 Add inoculum to wells containing this compound p1->a1 p2 Culture M. tuberculosis H37Rv to mid-log phase p3 Adjust bacterial culture to 0.5 McFarland standard p2->p3 p4 Prepare final inoculum (e.g., 5 x 10^5 CFU/mL) p3->p4 p4->a1 a2 Include drug-free (growth) and cell-free (sterility) controls a1->a2 a3 Seal plate and incubate at 37°C a2->a3 d1 After sufficient incubation (e.g., 7-14 days), examine plates for visible growth a3->d1 d2 Determine MIC: the lowest concentration that inhibits visible bacterial growth d1->d2

Caption: Workflow for determining the MIC of this compound.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Plating:

    • In a 96-well plate, prepare 2-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include drug-free wells for a growth control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the plate containing the compound dilutions. The final volume will be 200 µL.

    • Seal the plate (e.g., with a plate sealer or in a secondary container) to prevent evaporation and contamination.

    • Incubate the plate at 37°C.

  • Reading the MIC:

    • After 7-14 days of incubation (or once growth is clearly visible in the drug-free control wells), visually inspect the plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[4]

Protocol 3: Mycolic Acid Synthesis Inhibition Assay

This protocol uses metabolic labeling with [14C]-acetate to assess the effect of this compound on mycolic acid synthesis in whole Mtb cells. Inhibition of InhA is expected to decrease the incorporation of the radiolabel into mycolic acids.

workflow_Mycolic cluster_treatment Cell Treatment & Labeling cluster_extraction Lipid Extraction & Analysis cluster_detection Detection t1 Grow M. tuberculosis culture to mid-log phase t2 Treat cultures with this compound (at MIC, 2x MIC, etc.) and a DMSO control t1->t2 t3 Add [1,2-14C]acetic acid to all cultures t2->t3 t4 Incubate for several hours (e.g., 8-24h) at 37°C t3->t4 e1 Harvest and wash cells t4->e1 e2 Perform saponification and acidification to release fatty acids e1->e2 e3 Esterify fatty acids to form FAMEs and MAMEs e2->e3 e4 Extract FAMEs and MAMEs with an organic solvent e3->e4 e5 Analyze extracts by Thin-Layer Chromatography (TLC) e4->e5 d1 Expose TLC plate to a phosphor screen or X-ray film e5->d1 d2 Analyze autoradiogram to quantify radiolabel in mycolic acid methyl esters (MAMEs) d1->d2

Caption: Workflow for mycolic acid synthesis inhibition assay.

Materials:

  • M. tuberculosis culture

  • This compound

  • [1,2-14C]acetic acid (sodium salt)

  • Solvents and reagents for lipid extraction and derivatization (e.g., methanol, toluene, KOH, H2SO4, hexane)

  • TLC plates (silica gel)

  • TLC developing solvents

  • Phosphor imager or X-ray film for autoradiography

Procedure:

  • Cell Culture and Treatment:

    • Grow an Mtb culture in 7H9 broth to an OD600 of ~0.4-0.6.

    • Aliquot the culture into separate tubes. Treat the cultures with this compound at various concentrations (e.g., 1x and 2x MIC) and include a DMSO-only control.

  • Radiolabeling:

    • Add [1,2-14C]acetic acid (e.g., 1 µCi/mL) to each culture.

    • Incubate the cultures for 8 to 24 hours at 37°C with shaking.

  • Lipid Extraction and Derivatization:

    • Harvest the cells by centrifugation, wash them, and inactivate them.

    • Resuspend the cell pellet in a solution of KOH in methanol/toluene and heat to saponify the lipids.

    • Acidify the mixture and extract the free fatty acids with an organic solvent.

    • Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating the lipid extract with an esterifying agent (e.g., diazomethane or BF3-methanol).

  • TLC Analysis:

    • Spot equal counts or equal volumes of the extracted FAMEs/MAMEs onto a silica TLC plate.

    • Develop the plate using an appropriate solvent system to separate different lipid classes.

  • Detection and Quantification:

    • Dry the TLC plate and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the radioactivity of the spots corresponding to MAMEs in the this compound-treated samples compared to the control.

References

Kinetic Characterization of InhA-IN-3: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the Mycobacterium tuberculosis fatty acid synthase-II (FAS-II) pathway. This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for antitubercular drug development.[1][4] InhA-IN-3 (also known as Compound TU12) is an inhibitor of M. tuberculosis InhA with a reported IC50 of 17.7 μM and demonstrates antitubercular activity with a minimum inhibitory concentration (MIC) of 0.78±0.59 µg/mL.[5] This document provides detailed experimental designs and protocols for the comprehensive kinetic characterization of this compound and other novel InhA inhibitors.

Mycolic Acid Biosynthesis Pathway and the Role of InhA

The FAS-II system elongates fatty acid precursors synthesized by the fatty acid synthase-I (FAS-I) system to produce the long-chain meromycolic acids.[6][7] InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a crucial step in the elongation cycle.[4][8]

Mycolic_Acid_Pathway FAS-I FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA FabH FabH Acyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH β-ketoacyl-ACP β-ketoacyl-ACP FabH->β-ketoacyl-ACP MabA MabA β-ketoacyl-ACP->MabA β-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA->β-hydroxyacyl-ACP HadAB/BC HadAB/BC β-hydroxyacyl-ACP->HadAB/BC trans-2-enoyl-ACP trans-2-enoyl-ACP HadAB/BC->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Acyl-ACP Acyl-ACP InhA->Acyl-ACP KasA/B KasA/B Acyl-ACP->KasA/B Elongation Cycles Meromycolic Acids Meromycolic Acids Acyl-ACP->Meromycolic Acids KasA/B->Acyl-ACP Elongation Cycles Pks13 Pks13 Meromycolic Acids->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall

Figure 1: Mycolic Acid Biosynthesis Pathway

Quantitative Data Summary

The following table summarizes the known inhibitory and activity parameters for this compound. Further kinetic parameters can be determined using the protocols outlined in this document.

ParameterValueReference
IC50 17.7 µM[5]
MIC 0.78±0.59 µg/mL[5]
Ki Not Reported-
k_on (Association Rate Constant)Not Reported-
k_off (Dissociation Rate Constant)Not Reported-

Experimental Workflow for Kinetic Studies

A comprehensive kinetic characterization of an InhA inhibitor like this compound involves a multi-step process, from initial screening to detailed binding kinetics.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Determination of Inhibition Mechanism cluster_2 Phase 3: Real-Time Binding Kinetics Enzyme_Assay InhA Enzymatic Activity Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Ki_Determination Ki Determination & Mechanism of Inhibition Studies IC50_Determination->Ki_Determination SPR Surface Plasmon Resonance (SPR) Ki_Determination->SPR ITC Isothermal Titration Calorimetry (ITC) Ki_Determination->ITC Binding_Kinetics Determination of kon, koff, and KD SPR->Binding_Kinetics ITC->Binding_Kinetics

Figure 2: Experimental Workflow Diagram

Experimental Protocols

InhA Enzymatic Activity and Inhibition Assay

This protocol is adapted from established methods for measuring InhA activity by monitoring the oxidation of NADH.[4][9]

Materials:

  • Purified M. tuberculosis InhA enzyme

  • This compound (or other inhibitor) stock solution in DMSO

  • NADH

  • 2-trans-dodecenoyl-coenzyme A (DD-CoA) or 2-trans-octenoyl-CoA

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of DD-CoA in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v).[4]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADH (final concentration of ~100-250 µM)[4][9]

      • DD-CoA (final concentration of ~25-50 µM)[9][10]

      • This compound at various concentrations (for IC50 determination) or DMSO for control wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding InhA enzyme to each well (final concentration of ~20-100 nM).[4][10]

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 25°C.[9] The rate of NADH oxidation is proportional to InhA activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model.

Determination of Inhibition Constant (Ki)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the enzymatic assay is performed with varying concentrations of both the substrate (DD-CoA or NADH) and the inhibitor (this compound). The data are then analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_on) and dissociation (k_off) rate constants.[5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified InhA

  • This compound

  • Running Buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize purified InhA onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized InhA surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][12]

Materials:

  • Isothermal titration calorimeter

  • Purified InhA

  • This compound

  • Dialysis buffer (ensure the buffer for the protein and ligand are identical to minimize heats of dilution)[12]

Procedure:

  • Sample Preparation:

    • Dialyze the purified InhA extensively against the chosen buffer.

    • Dissolve this compound in the same final dialysis buffer. It is critical to match the buffer composition precisely.[12]

  • ITC Experiment:

    • Load the InhA solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the InhA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine KD, ΔH, and n.

Conclusion

The protocols and experimental design strategies outlined in this document provide a comprehensive framework for the kinetic and thermodynamic characterization of this compound and other potential InhA inhibitors. A thorough understanding of the binding kinetics and mechanism of action is crucial for the rational design and optimization of novel therapeutics to combat tuberculosis.

References

Application of InhA-IN-3 in Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) is a cornerstone of first-line therapy against tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH then inhibits InhA, an enoyl-acyl carrier protein (ACP) reductase essential for mycolic acid biosynthesis and thus, for the integrity of the mycobacterial cell wall.[1] A predominant mechanism of INH resistance in clinical Mtb isolates involves mutations in the katG gene, which prevent the activation of the prodrug.[2][3] This renders INH ineffective, even though its ultimate target, InhA, remains susceptible.

Direct inhibitors of InhA, such as InhA-IN-3, offer a promising strategy to circumvent this primary resistance mechanism.[4][5] this compound is a thiourea-based derivative that directly binds to and inhibits the InhA enzyme, bypassing the need for KatG activation.[6] This characteristic makes it a valuable tool for studying INH resistance mechanisms and a potential scaffold for the development of novel anti-tubercular agents effective against INH-resistant strains.

These application notes provide detailed protocols for utilizing this compound to investigate its inhibitory activity against the InhA enzyme and its whole-cell efficacy against M. tuberculosis.

Data Presentation

The inhibitory activity of this compound and its parent compound series has been quantified against both the enzymatic target and the whole bacterial cell. The data below is summarized from the primary literature for easy comparison.

Table 1: InhA Enzymatic Inhibition Data [6]

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound (TU12) 5086.84 ± 2.6117.7
Compound TU135088.08 ± 1.1515.6
Compound TU145091.13 ± 1.09-
Triclosan (Control)5098.99 ± 0.050.6

Table 2: Anti-tubercular Activity (Minimum Inhibitory Concentration) [6]

CompoundMIC (µg/mL)MIC (µM)
This compound (TU12) 0.78 ± 0.591.77
Compound TU131.56 ± 0.003.48
Isoniazid (Control)0.04 ± 0.010.29
Rifampicin (Control)0.08 ± 0.020.10

Table 3: Cytotoxicity Data [6]

CompoundCytotoxicity (CC₅₀ in µM) against Vero cell line
This compound (TU12) >50
Compound TU13>50

Signaling Pathways and Experimental Workflows

Mechanism of Isoniazid Resistance and this compound Action

G cluster_Mtb Mycobacterium tuberculosis Cell cluster_resistance Isoniazid Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalysis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall KatG_mut katG Mutation KatG_mut->KatG Prevents Activation InhA_IN_3 This compound InhA_IN_3->InhA Direct Inhibition

Caption: Circumvention of INH resistance by direct InhA inhibition.

Experimental Workflow: InhA Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer (PIPES, NaCl, pH 6.8) Mix Combine Buffer, NADH, DD-CoA, and this compound Reagents->Mix Enzyme Prepare InhA Solution Start Initiate reaction by adding InhA Enzyme->Start Substrate Prepare Substrate (DD-CoA) & Cofactor (NADH) Solutions Substrate->Mix Inhibitor Prepare Serial Dilutions of this compound in DMSO Inhibitor->Mix Incubate Pre-incubate mixture Mix->Incubate Incubate->Start Monitor Monitor NADH oxidation (Absorbance decrease at 340 nm) Start->Monitor Plot Plot % Inhibition vs. Inhibitor Concentration Monitor->Plot Calculate Calculate IC₅₀ value Plot->Calculate

Caption: Workflow for determining the IC₅₀ of this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis Culture Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth Inoculum Adjust culture to McFarland standard 0.5 Culture->Inoculum Inoculate Inoculate wells with Mtb suspension Inoculum->Inoculate Compound Prepare 2-fold serial dilutions of this compound in 96-well plate Compound->Inoculate Incubate Incubate plates at 37°C for 7-14 days Inoculate->Incubate Add_Resazurin Add Resazurin indicator Incubate->Add_Resazurin Incubate_Read Incubate for 24h and read color change (Blue to Pink) Add_Resazurin->Incubate_Read Determine_MIC Determine MIC (Lowest concentration with no growth) Incubate_Read->Determine_MIC

Caption: Workflow for MIC determination using a microplate assay.

Experimental Protocols

Protocol 1: InhA Enzyme Inhibition Assay

This protocol is adapted from methodologies used for characterizing direct InhA inhibitors.[1][6]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified M. tuberculosis InhA enzyme.

Materials:

  • Purified InhA enzyme

  • This compound

  • Dodecenoyl-Coenzyme A (DD-CoA) or 2-trans-octenoyl-CoA (OCoA) as substrate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound in 100% DMSO. Create a series of 2-fold serial dilutions in DMSO.

    • Prepare stock solutions of NADH and the substrate (DD-CoA) in Assay Buffer.

    • Dilute the purified InhA enzyme to the desired final concentration (e.g., 10-100 nM) in Assay Buffer. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • To each well, add the components in the following order:

      • Assay Buffer

      • NADH solution (to a final concentration of ~250 µM)

      • Substrate solution (to a final concentration of ~25 µM)

      • Diluted this compound solution (the final DMSO concentration should not exceed 1-2%). Include DMSO-only wells as a no-inhibitor control.

    • Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the diluted InhA enzyme solution to each well.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor (DMSO) control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Whole-Cell Activity (MIC) Assay against M. tuberculosis

This protocol is based on the Microplate Alamar Blue Assay (MABA), a common method for determining the MIC of compounds against Mtb.[6][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a replicating strain of M. tuberculosis (e.g., H37Rv).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80

  • This compound

  • Isoniazid (as a control)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (e.g., 0.02% w/v in sterile water)

  • Class II Biological Safety Cabinet

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension with fresh medium to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:50 in broth to obtain the final inoculum.

  • Plate Setup:

    • In a 96-well plate, prepare 2-fold serial dilutions of this compound in 100 µL of broth. The concentration range should bracket the expected MIC.

    • Include a no-drug control (broth and bacteria only) and a sterile control (broth only).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well (except the sterile control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with a gas-permeable sealer and incubate at 37°C for 7 days.

  • Readout:

    • After the initial incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for an additional 24-48 hours.

    • Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Protocol 3: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., Vero, kidney epithelial cells from an African green monkey) using a resazurin-based assay.[6]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line to assess its selectivity.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (as a positive control for cytotoxicity)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • Sterile 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Culture Vero cells to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA, count them, and resuspend in complete growth medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells.

    • Include a no-compound control (cells in medium only) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for another 2-4 hours until a color change is observed in the control wells.

    • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the no-compound control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use nonlinear regression to determine the CC₅₀ value.

References

Application Notes and Protocols: InhA Inhibitors in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthase II (FASII) pathway, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2][3][4][5] Isoniazid (INH), a cornerstone of first-line anti-TB therapy, is a prodrug that, upon activation by the catalase-peroxidase KatG, inhibits InhA.[1][6][7][8] However, resistance to isoniazid frequently arises from mutations in the katG gene, rather than the InhA target itself.[1][2][6][9] This has spurred the development of direct InhA inhibitors (DIIs) that bypass the need for KatG activation.

This document provides detailed application notes and protocols for the evaluation of direct InhA inhibitors, using representative compounds from this class, in combination with other anti-tuberculosis agents. While specific data for "InhA-IN-3" is not extensively available in published literature, the principles and methodologies described herein are applicable to novel DIIs. The focus is on providing a framework for preclinical assessment of combination therapies targeting InhA.

Mechanism of Action of Direct InhA Inhibitors

Direct InhA inhibitors bind directly to the InhA enzyme, blocking its function in the mycolic acid biosynthesis pathway. This mode of action is distinct from isoniazid, which requires activation. By directly targeting InhA, these inhibitors can retain activity against isoniazid-resistant Mtb strains with katG mutations.

cluster_Mtb Mycobacterium tuberculosis Cell cluster_Drugs Drug Action FASI Fatty Acid Synthase I (FASI) FASII Fatty Acid Synthase II (FASII) FASI->FASII Provides precursors InhA InhA (Enoyl-ACP reductase) FASII->InhA MycolicAcids Mycolic Acids InhA->MycolicAcids Catalyzes final step CellWall Cell Wall Integrity MycolicAcids->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activation INH_active Activated Isoniazid KatG->INH_active INH_active->InhA Inhibits DII Direct InhA Inhibitor (e.g., this compound) DII->InhA Directly Inhibits

Fig. 1: Mechanism of Action of InhA Inhibitors.

Quantitative Data on Combination Therapies

The following tables summarize preclinical data for representative direct InhA inhibitors in combination with other anti-TB agents. This data highlights the potential for synergistic or additive effects that can enhance bacterial killing and potentially shorten treatment duration.

Table 1: In Vitro Synergy of Direct InhA Inhibitors with Anti-TB Agents

Direct InhA InhibitorCombination AgentMtb StrainSynergy Assessment (ΣFIC)OutcomeReference
SB-PT091Rifampin (RIF)H37Rv1.0Additive[10]
CD39Isoniazid (INH)H37RvNot specifiedIncreased bactericidal activity[1]
CD117Isoniazid (INH)H37RvNot specifiedIncreased bactericidal activity[1]
CD39Rifampin (RIF)H37RvNot specifiedIncreased bactericidal activity[1]
CD117Rifampin (RIF)H37RvNot specifiedIncreased bactericidal activity[1]
GSK693SutezolidH37RvNot specifiedNo additive effect[11]
GSK693LinezolidH37RvNot specifiedNo additive effect[11]
GSK693PretomanidH37RvNot specifiedNo additive effect[11]

ΣFIC (Sum of Fractional Inhibitory Concentrations): ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.[10]

Table 2: In Vivo Efficacy of Direct InhA Inhibitors in Combination Therapy (Murine Model)

Direct InhA InhibitorCombination AgentMouse ModelTreatment DurationChange in Bacterial Load (log10 CFU)OutcomeReference
SB-PT070Rifampin (RIF)Acute Mtb infectionNot specifiedAdditional 1.7 reduction in spleen vs. RIF aloneImproved efficacy[10][12]
SB-PT091Rifampin (RIF)Acute Mtb infectionNot specifiedAdditional 1.4 reduction in spleen vs. RIF aloneImproved efficacy[10][12]
GSK138Bedaquiline + Pretomanid + Linezolid (BPaL)Chronic Mtb infection8 weeksEnhanced bactericidal activity vs. BPaL alonePotential to enhance regimen[9]
GSK693MonotherapyAcute Mtb infection8 weeks2.33 reduction in lungBactericidal effect[11]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol determines the interaction between a direct InhA inhibitor and another anti-TB agent.

start Start prep_plate Prepare 96-well plate with serial dilutions of Drug A and Drug B start->prep_plate inoculate Inoculate wells with Mtb suspension prep_plate->inoculate incubate Incubate plates at 37°C inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) and ΣFIC read_mic->calc_fic interpret Interpret results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end start Start infect Infect mice with Mtb via aerosol start->infect establish Allow infection to establish (e.g., 2-4 weeks) infect->establish treat Initiate treatment with different drug regimens (monotherapy, combination therapy, vehicle control) establish->treat monitor Monitor mice for signs of illness treat->monitor sacrifice Sacrifice mice at defined time points monitor->sacrifice harvest Harvest lungs and spleens sacrifice->harvest homogenize Homogenize organs harvest->homogenize plate Plate serial dilutions on 7H11 agar homogenize->plate count_cfu Incubate and count Colony Forming Units (CFU) plate->count_cfu analyze Analyze and compare bacterial loads between treatment groups count_cfu->analyze end End analyze->end

References

Application Notes and Protocols for the In Vivo Formulation of InhA-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis.[1][2][3] This pathway is responsible for the biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[1][3] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1]

The frontline anti-tuberculosis drug isoniazid is a prodrug that, upon activation by the catalase-peroxidase KatG, forms an adduct with NADH that inhibits InhA.[2][4][5] However, the emergence of drug-resistant strains, often through mutations in the katG gene, necessitates the development of new therapeutic agents. Direct inhibitors of InhA, such as InhA-IN-3, circumvent the need for KatG activation and are therefore promising candidates for the treatment of isoniazid-resistant tuberculosis.[4]

This compound is a thiourea-based compound that has demonstrated inhibitory activity against InhA with an IC50 of 17.7 μM and a minimum inhibitory concentration (MIC) of 0.78±0.59 µg/mL against Mycobacterium tuberculosis.[6] Like many small molecule inhibitors developed through discovery campaigns, this compound is anticipated to have poor aqueous solubility, a significant hurdle for in vivo research. This document provides a systematic approach and detailed protocols for developing a suitable formulation of this compound to enable its evaluation in animal models.

Challenges in Formulating Poorly Soluble Compounds

Poor aqueous solubility can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo and to establish a clear dose-response relationship. Common challenges include:

  • Incomplete dissolution in the gastrointestinal tract.

  • Low absorption across the intestinal membrane.

  • High inter-individual variability in plasma concentrations.

To overcome these challenges, various formulation strategies can be employed to enhance the solubility and/or dissolution rate of the compound. The choice of the most appropriate strategy depends on the physicochemical properties of the active pharmaceutical ingredient (API), the intended route of administration, and the required dose.

Formulation Strategies for this compound

  • Co-solvent Systems: A mixture of a water-miscible solvent and water can be used to dissolve the compound. This is often a straightforward approach for early-stage in vivo studies.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized state.

  • Micronized Suspensions: If the compound has a sufficiently high dissolution rate after particle size reduction, a suspension in an aqueous vehicle can be a viable option.

The following sections provide detailed protocols for solubility determination and the preparation of these formulation types.

Quantitative Data Summary

The following tables should be populated with experimentally determined data for this compound.

Table 1: Solubility of this compound in Common Solvents and Excipients

Solvent/ExcipientTypeAnticipated Solubility of a Poorly Soluble Compound (mg/mL) - Example Data
WaterAqueous< 0.01
PBS (pH 7.4)Aqueous Buffer< 0.01
0.1 N HCl (pH 1.2)Aqueous Buffer< 0.01
PEG 400Co-solvent10 - 50
Propylene GlycolCo-solvent5 - 20
EthanolCo-solvent1 - 10
DMSOCo-solvent> 100
Labrafac™ Lipophile WL 1349Oil5 - 15
Kolliphor® RH 40Surfactant20 - 60
Tween® 80Surfactant15 - 40

Table 2: Example Formulations for In Vivo Administration of this compound

Formulation TypeCompositionThis compound Concentration (mg/mL) - ExampleAdministration Route
Co-solvent Solution10% DMSO, 40% PEG 400, 50% Water5Intravenous, Oral
Aqueous Suspension0.5% (w/v) Na-CMC, 0.1% (v/v) Tween® 80 in Water10Oral
SEDDS40% Labrafac™, 40% Kolliphor® RH 40, 20% Propylene Glycol20Oral

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically acceptable solvents and excipients to guide formulation development.

Materials:

  • This compound

  • A selection of solvents and excipients (see Table 1)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with a suitable column and detector for this compound quantification

  • Analytical balance

  • Pipettes

Methodology:

  • Add an excess amount of this compound to a tared vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Record the weight of this compound added.

  • Add a known volume (e.g., 1 mL) of the selected solvent or excipient to the vial.

  • Securely cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully pipette a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.

  • Calculate the solubility in mg/mL.

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a solution of this compound in a co-solvent system for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection or purified water

  • Sterile vials

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the required amount of this compound.

  • In a sterile vial, add the co-solvent(s) with the highest solubilizing capacity first (e.g., DMSO).

  • Add a stir bar and stir until the this compound is completely dissolved. Gentle warming (e.g., to 37-40°C) may be used if necessary, but the stability of the compound at this temperature should be confirmed.

  • Gradually add the other excipients (e.g., PEG 400, PG) while continuously stirring.

  • Finally, add the water (or saline) dropwise to the organic solution while stirring vigorously to avoid precipitation.

  • Visually inspect the final formulation for clarity and the absence of particulates.

  • If for intravenous administration, sterile filter the final solution through a 0.22 µm filter.

Example for a 10 mg/mL formulation in 10% DMSO, 40% PEG 400, 50% Water: To prepare 10 mL:

  • Weigh 100 mg of this compound.

  • Add 1 mL of DMSO and stir to dissolve.

  • Add 4 mL of PEG 400 and continue stirring.

  • Slowly add 5 mL of water while stirring.

Protocol 3: Preparation of a Micronized Suspension

Objective: To prepare a suspension of micronized this compound for oral administration.

Materials:

  • This compound (micronized, if possible, otherwise particle size reduction will be necessary)

  • Sodium carboxymethyl cellulose (Na-CMC)

  • Tween® 80 or other suitable wetting agent

  • Purified water

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare the vehicle: Dissolve the required amount of Na-CMC in water with stirring. This may take some time. For a 0.5% (w/v) Na-CMC solution, dissolve 500 mg of Na-CMC in 100 mL of water.

  • Add the wetting agent (e.g., 0.1% v/v Tween® 80) to the vehicle and mix well.

  • Weigh the required amount of micronized this compound.

  • In a mortar, add the this compound powder.

  • Gradually add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

  • Slowly add the remaining vehicle to the paste with continuous stirring.

  • Transfer the suspension to a graduated cylinder and add vehicle to the final desired volume.

  • Stir the suspension continuously before and during dose administration to ensure homogeneity.

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a lipid-based formulation of this compound for oral administration.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-surfactant/Co-solvent (e.g., Propylene Glycol)

  • Glass vials

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a magnetic stirrer until a clear, homogenous mixture is formed. Gentle warming may be used to facilitate mixing. This is the SEDDS pre-concentrate.

  • Add the weighed amount of this compound to the SEDDS pre-concentrate.

  • Stir the mixture until the this compound is completely dissolved.

  • Characterize the SEDDS by dispersing a small amount (e.g., 100 µL) in a known volume of water (e.g., 100 mL) with gentle agitation and observing the formation of an emulsion. Droplet size analysis can be performed for further characterization.

Visualizations

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) Elongation FAS_I->FAS_II Provides primers Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate Acyl_ACP Acyl-ACP InhA->Acyl_ACP Product Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Precursor Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA Inhibition

Caption: The InhA signaling pathway in Mycobacterium tuberculosis.

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Preparation cluster_3 Phase 4: In Vivo Study A Obtain this compound B Determine Solubility (Protocol 1) A->B C High Solubility in Co-solvents? B->C D High Solubility in Lipids? B->D E Low Solubility in all? B->E F Develop Co-solvent Formulation (Protocol 2) C->F Yes G Develop SEDDS Formulation (Protocol 4) D->G Yes H Develop Suspension Formulation (Protocol 3) E->H Yes I Pharmacokinetic and Efficacy Studies F->I G->I H->I

Caption: Experimental workflow for this compound formulation development.

Formulation_Decision_Tree cluster_choices cluster_formulations Start Solubility Data (from Protocol 1) Sol_CoSolvent Solubility > 10 mg/mL in Co-solvent mix? Start->Sol_CoSolvent Sol_Lipid Solubility > 10 mg/mL in Lipid/Surfactant? Sol_CoSolvent->Sol_Lipid No Form_CoSolvent Co-solvent Formulation Sol_CoSolvent->Form_CoSolvent Yes Sol_Low Solubility < 1 mg/mL in all vehicles? Sol_Lipid->Sol_Low No Form_SEDDS SEDDS Formulation Sol_Lipid->Form_SEDDS Yes Form_Suspension Suspension Formulation Sol_Low->Form_Suspension Yes

Caption: Logical relationships for formulation selection.

References

Application Notes and Protocols for Co-crystallization of InhA-IN-3 with InhA Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-crystallization of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with the inhibitor InhA-IN-3. This protocol is designed to guide researchers in obtaining high-quality crystals suitable for X-ray diffraction studies, which are crucial for structure-based drug design and understanding the molecular interactions between InhA and its inhibitors.

Introduction

InhA, a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, is the primary target of the frontline anti-tuberculosis drug isoniazid.[1][2] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel direct inhibitors of InhA that do not require metabolic activation, a common mechanism of resistance.[1][2] this compound (also known as Compound TU12) is an identified inhibitor of InhA with an IC50 of 17.7 μM and has demonstrated antitubercular activity.[3] Elucidating the crystal structure of the InhA-InhA-IN-3 complex can provide critical insights into its binding mode and facilitate the rational design of more potent inhibitors.

This document outlines the necessary steps for the expression and purification of the InhA protein, preparation of the InhA-InhA-IN-3 complex, and the subsequent co-crystallization process.

Data Presentation

Table 1: Properties of InhA Protein and this compound Inhibitor

ParameterInhA ProteinThis compound
Source Mycobacterium tuberculosisSynthetic
Molecular Weight ~28.5 kDa900.7 g/mol
Function/Activity Enoyl-ACP reductase in mycolic acid biosynthesisInhA inhibitor
IC50 N/A17.7 μM[3]
MIC against M. tuberculosis N/A0.78±0.59 µg/mL[3]
CAS Number N/A900701-83-9[3]

Experimental Protocols

Expression and Purification of InhA Protein

This protocol is adapted from established methods for InhA expression and purification.[1]

1.1. Expression in E. coli

  • Transform E. coli BL21(DE3)pLysS cells with an expression vector containing the M. tuberculosis InhA gene.

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8.

  • Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Continue to culture the cells for 12 hours at 25°C with shaking.

  • Harvest the cells by centrifugation.

1.2. Purification

  • Resuspend the cell pellet in lysis buffer (20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole).

  • Lyse the cells by sonication on ice and remove cell debris by centrifugation at 50,000 x g.

  • Apply the supernatant to a nickel affinity chromatography column (e.g., HisTrap HP).

  • Wash the column with lysis buffer and then with a wash buffer containing a low concentration of imidazole (e.g., 60 mM).

  • Elute InhA using a linear gradient of 60–500 mM imidazole.

  • Pool the fractions containing pure InhA and exchange the buffer to a storage buffer (30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA) using a desalting column.

  • For further purification, perform size-exclusion chromatography using a Superdex 200 column with the same storage buffer.

  • Assess protein purity by SDS-PAGE. The protein should be >95% pure.

  • Concentrate the purified InhA protein to 10 mg/mL for crystallization trials.

Preparation of this compound Ligand Stock Solution
  • Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

Co-crystallization of InhA with this compound

This protocol is based on successful co-crystallization of InhA with other small molecule inhibitors.[1][2]

3.1. Complex Formation

  • To form the InhA-NADH-InhA-IN-3 ternary complex, mix the purified InhA protein (at 10 mg/mL) with NADH and this compound.

  • The recommended molar ratio is 1:5:10 (InhA:NADH:this compound).

  • Incubate the mixture on ice for 2 hours to allow for complex formation.

  • Centrifuge the solution at high speed (e.g., 25,000 x g) for 20 minutes to remove any precipitate.

  • Use the supernatant for crystallization trials.

3.2. Crystallization by Hanging Drop Vapor Diffusion

  • Set up crystallization trials using the hanging drop vapor diffusion method.

  • Mix equal volumes of the protein-ligand complex solution and the reservoir solution on a siliconized coverslip.

  • Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

  • Incubate the plates at a constant temperature (e.g., 20°C).

Table 2: Suggested Initial Crystallization Screening Conditions

Condition NumberPrecipitantBufferSalt
112-16% (w/v) PEG 4000100 mM ADA pH 6.8100-250 mM Ammonium Acetate
28% (w/v) PEG 8000100 mM HEPES pH 7.550 mM Sodium Citrate
320% (w/v) PEG 3350100 mM Bis-Tris pH 6.5200 mM Magnesium Chloride
41.0 M Ammonium Sulfate100 mM Sodium Citrate pH 5.6-

3.3. Crystal Optimization and Harvesting

  • Monitor the crystallization plates regularly for crystal growth over several days to weeks.

  • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and salt concentration to improve crystal size and quality.

  • Harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACPs FAS_I->Acyl_ACP FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Reduction NAD NAD+ InhA->NAD Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA Inhibition NADH NADH NADH->InhA

Caption: Mycolic Acid Biosynthesis Pathway and InhA Inhibition.

Co_Crystallization_Workflow cluster_protein InhA Protein Preparation cluster_ligand Ligand Preparation cluster_crystallization Co-crystallization Expression Expression in E. coli Purification Purification by Affinity and Size-Exclusion Chromatography Expression->Purification Concentration Concentration to 10 mg/mL Purification->Concentration Complex_Formation Complex Formation (InhA + NADH + this compound) Concentration->Complex_Formation Ligand_Prep Prepare this compound Stock (100 mM in DMSO) Ligand_Prep->Complex_Formation Crystallization Hanging Drop Vapor Diffusion Complex_Formation->Crystallization Optimization Crystal Optimization Crystallization->Optimization Harvesting Crystal Harvesting and Cryo-cooling Optimization->Harvesting XRay_Diffraction X-ray Diffraction Harvesting->XRay_Diffraction To Data Collection

Caption: Workflow for Co-crystallization of InhA with this compound.

References

how to effectively use InhA-IN-3 in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-3 is a known inhibitor of the Mycobacterium tuberculosis InhA enzyme, an enoyl-acyl carrier protein (ACP) reductase critical for mycolic acid biosynthesis.[1] The inhibition of this pathway disrupts the formation of the mycobacterial cell wall, leading to cell death. This makes InhA a prime target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for the effective use of this compound in a laboratory setting, including biochemical and cellular assays to characterize its activity.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueOrganism/SystemReference
IC50 17.7 µMMycobacterium tuberculosis InhA enzyme[1]
MIC 0.78 ± 0.59 µg/mLMycobacterium tuberculosis[1]

Note on IC50 and Ki: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Ki, or inhibition constant, is a more absolute measure of binding affinity. The Cheng-Prusoff equation can be used to calculate Ki from an IC50 value, but this requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. Researchers are encouraged to determine the Ki experimentally for a more precise characterization of this compound's inhibitory activity.

Signaling Pathway

InhA is a key enzyme in the Fatty Acid Synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids to produce the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[2] Inhibition of InhA blocks this pathway, leading to a bactericidal effect.

Mycolic_Acid_Biosynthesis FAS-I FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA FAS-II Initiation FAS-II Initiation Acyl-CoA->FAS-II Initiation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FAS-II Initiation β-ketoacyl-ACP β-ketoacyl-ACP FAS-II Initiation->β-ketoacyl-ACP MabA MabA β-ketoacyl-ACP->MabA β-hydroxyacyl-ACP β-hydroxyacyl-ACP MabA->β-hydroxyacyl-ACP HadAB/C HadAB/C β-hydroxyacyl-ACP->HadAB/C trans-2-enoyl-ACP trans-2-enoyl-ACP HadAB/C->trans-2-enoyl-ACP InhA InhA trans-2-enoyl-ACP->InhA Acyl-ACP Acyl-ACP InhA->Acyl-ACP Elongation Cycles Elongation Cycles Acyl-ACP->Elongation Cycles Meromycolic Acid Meromycolic Acid Elongation Cycles->Meromycolic Acid Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall InhA_IN_3 This compound InhA_IN_3->InhA

Caption: Mycolic Acid Biosynthesis Pathway showing the role of InhA.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing an InhA inhibitor like this compound.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Activity cluster_2 Mechanism of Action Enzyme_Assay InhA Enzyme Inhibition Assay (Determine IC50) Ki_Determination Ki Determination (Cheng-Prusoff or Enzyme Kinetics) Enzyme_Assay->Ki_Determination MIC_Assay M. tuberculosis Growth Inhibition Assay (MIC) Ki_Determination->MIC_Assay Drug_Resistant_Strains Activity against Drug-Resistant Strains MIC_Assay->Drug_Resistant_Strains Mycolic_Acid_Analysis Mycolic Acid Biosynthesis Inhibition Assay MIC_Assay->Mycolic_Acid_Analysis

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

InhA Enzyme Inhibition Assay (IC50 Determination)

This protocol is adapted from established methods for measuring InhA activity by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • This compound (stock solution in DMSO)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (2-trans-dodecenoyl-coenzyme A) or other suitable enoyl-CoA substrate

  • PIPES buffer (pH 6.8)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Assay Buffer: 30 mM PIPES, pH 6.8.

    • NADH Stock Solution: Prepare a fresh stock solution in assay buffer. The final concentration in the assay should be around 100 µM.

    • DD-CoA Stock Solution: Prepare a fresh stock solution in assay buffer. The final concentration in the assay should be around 50 µM.

    • InhA Enzyme Solution: Dilute the purified InhA enzyme in assay buffer to the desired final concentration (e.g., 50 nM). Keep the enzyme on ice.

    • This compound Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A typical starting range would be from 100 µM down to low nanomolar concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of each this compound dilution (or DMSO for control wells) to the appropriate wells.

    • Add assay buffer, NADH, and the InhA enzyme solution to each well to a final volume of 190 µL.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the DD-CoA substrate solution to each well to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (for viability staining)

  • Sterile DMSO (for control)

Procedure:

  • Prepare Mycobacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute it 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Prepare Compound Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a no-drug control (broth only) and a solvent control (broth with DMSO at the highest concentration used).

  • Inoculate the Plate:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Mycolic Acid Biosynthesis Inhibition Assay

This assay confirms that the cellular activity of this compound is due to the inhibition of mycolic acid synthesis.

Materials:

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth with OADC and Tween 80

  • This compound

  • [1-¹⁴C] acetic acid (radiolabel)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • TLC plates (silica gel)

  • Developing solvents for TLC

  • Phosphorimager or autoradiography film

Procedure:

  • Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase.

    • Aliquot the culture and treat with different concentrations of this compound (e.g., 1x, 5x, and 10x MIC) and a DMSO control for a defined period (e.g., 24 hours).

  • Radiolabeling:

    • Add [1-¹⁴C] acetic acid to each culture and incubate for an additional 8-24 hours to allow for incorporation into newly synthesized lipids.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellets using a chloroform/methanol solvent system.

  • Mycolic Acid Methyl Ester (MAME) Preparation:

    • Saponify the extracted lipids and then methylate the fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Thin-Layer Chromatography (TLC):

    • Spot equal amounts of the FAME/MAME extracts onto a silica gel TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

  • Analysis:

    • Expose the dried TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • A dose-dependent decrease in the intensity of the MAME bands in the this compound-treated samples compared to the control indicates inhibition of mycolic acid biosynthesis.

Safety Precautions

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

  • Mycobacterium tuberculosis: All work with live M. tuberculosis must be conducted in a BSL-3 facility following institutional and national safety guidelines. Personnel must be highly trained in handling pathogenic microorganisms.

By following these detailed protocols and workflows, researchers can effectively utilize this compound as a tool to study mycolic acid biosynthesis and as a lead compound for the development of new anti-tuberculosis drugs.

References

Troubleshooting & Optimization

Technical Support Center: Addressing InhA-IN-3 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with InhA-IN-3, a potent inhibitor of Mycobacterium tuberculosis InhA. Given the lipophilic nature of many direct InhA inhibitors, this guide focuses on overcoming challenges related to its solubility in aqueous solutions for in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Compound TU12) is a small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase, InhA.[1] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting InhA, this compound exhibits antitubercular activity.[1] Like many potent, small molecule enzyme inhibitors, particularly those targeting hydrophobic binding pockets, this compound is predicted to be lipophilic (hydrophobic) and thus may exhibit poor solubility in aqueous solutions. This can pose significant challenges for its use in biological assays and for formulation in preclinical studies.

Q2: What are the typical signs of solubility issues with this compound in my experiments?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitate Formation: Visible particles, cloudiness, or a film in your stock solutions or assay buffers after adding this compound.

  • Inconsistent Assay Results: High variability between replicate wells or experiments, which can be caused by non-homogenous distribution of the compound.

  • Lower than Expected Potency: The apparent IC50 or MIC may be higher than reported values due to the actual concentration of the dissolved compound being lower than the nominal concentration.[1]

  • Compound Crystallization: Formation of crystals in your stock solution upon storage, especially at lower temperatures.

Q3: What solvents are recommended for preparing a stock solution of this compound?

A3: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Common choices for lipophilic compounds include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in the organic solvent. This stock can then be diluted into your aqueous assay buffer to the final desired concentration, ensuring the final concentration of the organic solvent is low (typically ≤1%) to minimize effects on the biological system.

Q4: How can I improve the solubility of this compound for in vivo studies?

A4: For in vivo administration, where direct use of high concentrations of organic solvents is often not feasible, various formulation strategies can be employed. Studies on other lipophilic InhA inhibitors have successfully used:

  • Co-solvents: Mixtures of solvents, such as polyethylene glycol (PEG), propylene glycol, and ethanol in water, can improve solubility.

  • Self-Micro Emulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media.[2][3] This approach has been shown to improve the pharmacokinetic profile of other poorly soluble InhA inhibitors.[3]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.

Troubleshooting Guide

This guide provides step-by-step solutions to common solubility problems encountered with this compound.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer. The aqueous solubility limit of this compound has been exceeded.1. Decrease Final Concentration: Determine if a lower final concentration is sufficient for your assay. 2. Increase Final DMSO Concentration: If your assay can tolerate it, slightly increase the final DMSO percentage (e.g., from 0.5% to 1%). 3. Use a Surfactant: Add a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer to aid in solubilization. 4. Utilize Serum: If compatible with your assay, the presence of serum proteins (e.g., FBS) can help to keep hydrophobic compounds in solution.
Inconsistent results and high standard deviations in potency assays. Non-homogeneous solution or precipitation of the compound during the experiment.1. Vortex Thoroughly: Ensure vigorous vortexing when diluting the stock solution into the final buffer. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a clear stock solution. 3. Sonication: Briefly sonicate the stock solution or the diluted solution to break up any small aggregates. 4. Check for Adsorption: Hydrophobic compounds can adsorb to plasticware. Consider using low-adhesion microplates or glassware.
Stock solution appears cloudy or has visible crystals. The compound has precipitated out of the stock solvent, possibly due to storage at low temperatures or exceeding its solubility limit in the stock solvent.1. Warm the Solution: Gently warm the stock solution in a water bath (e.g., 37°C) and vortex to redissolve the compound. 2. Prepare a More Dilute Stock: If the problem persists, prepare a new, less concentrated stock solution. 3. Store at Room Temperature: If the compound is stable, consider storing the DMSO stock at room temperature to prevent crystallization.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 (InhA enzyme) 17.7 μM[1]
This compound MIC (M. tuberculosis) 0.78 ± 0.59 µg/mL[1]
Typical Aqueous Solubility of Lipophilic InhA Inhibitors < 10 µg/mLGeneral observation for this compound class
LogP (Predicted for similar structures) > 3General observation for this compound class

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, high-quality microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for 10 mM Stock Solution:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound should be obtained from the supplier to calculate the required volume of DMSO.

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Procedure for Preparing Working Dilutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your aqueous assay buffer.

    • Crucially, add the this compound stock solution to the buffer (not the other way around) while vortexing the buffer to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO in the assay is below the tolerance level of your specific assay (typically ≤1%).

Visualizations

InhA_Signaling_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Short-chain Acyl-ACP FAS_I->Acyl_ACP Produces FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycle Acyl_ACP->FAS_II Substrate for Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Generates InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate for Meromycolic_Acids Meromycolic Acids InhA->Meromycolic_Acids Reduces to Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Precursor for Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into InhA_IN_3 This compound InhA_IN_3->InhA Inhibits

Caption: The role of InhA in the mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep check_stock Is Stock Solution Clear? stock_prep->check_stock warm_sonicate Gently Warm / Sonicate check_stock->warm_sonicate No dilute_buffer Dilute Stock into Final Aqueous Buffer with Vortexing check_stock->dilute_buffer Yes warm_sonicate->stock_prep check_final Is Final Solution Clear? dilute_buffer->check_final proceed Proceed with Experiment check_final->proceed Yes troubleshoot Troubleshoot Solubility check_final->troubleshoot No ts_options Options: - Lower Final Concentration - Add Surfactant/Serum - Adjust Buffer pH troubleshoot->ts_options

Caption: A logical workflow for preparing and troubleshooting aqueous solutions of this compound.

References

optimizing the working concentration of InhA-IN-3 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the working concentration of InhA-IN-3 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Mycobacterium tuberculosis InhA, an enoyl-acyl carrier protein (ACP) reductase.[1] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][4] By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to anti-tubercular activity.[1][4]

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 17.7 μM against the M. tuberculosis InhA enzyme.[1]

Q3: In what solvent should I dissolve this compound?

A3: Like many small molecule inhibitors, this compound is often supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO).[5][6] It is crucial to use anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic.[7]

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic small molecules.[7] To avoid this "solvent shock," it is recommended to perform a serial dilution. First, make an intermediate dilution of your concentrated DMSO stock in a small volume of pre-warmed culture medium, and then add this intermediate dilution to the final volume of medium.[7]

Q5: What is the recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[7][8] Always include a vehicle control (media with the same final concentration of DMSO as your highest treatment concentration) in your experiments.

Q6: Is this compound expected to be active against mammalian cells?

A6: The primary target of this compound is a mycobacterial enzyme. The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian fatty acid synthase system (FAS-I).[9] This suggests that this compound may have a degree of selectivity for its bacterial target. However, off-target effects on mammalian cells cannot be ruled out without experimental validation.[10][11][12] Therefore, it is essential to perform cytotoxicity and dose-response experiments on your specific mammalian cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibitory effect at expected concentrations. Compound instability: this compound may be unstable in your cell culture medium over the course of the experiment.Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of the compound in your specific medium by incubating it for the duration of your experiment and then testing its activity.
Suboptimal concentration: The IC50 of 17.7 µM was determined in a biochemical assay and may not directly translate to a cell-based assay.Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.
Cell-specific factors: Your cell line may not be sensitive to the effects of this compound.If possible, use a positive control compound known to elicit a response in your cell line to ensure the assay is working correctly.
High cytotoxicity observed. Concentration is too high: The working concentration of this compound may be toxic to your cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Select a working concentration for your experiments that is well below the CC50.
Solvent toxicity: The final concentration of DMSO may be too high.Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
High variability between experiments. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Compound degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound.Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Compound Target Reported IC50 Primary Application
This compoundMycobacterium tuberculosis InhA (enoyl-ACP reductase)17.7 μM[1]Anti-tubercular agent

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Reagents for your specific endpoint assay (e.g., proliferation, reporter gene expression)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: The day of treatment, prepare a series of dilutions of this compound in pre-warmed complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 µM to 50 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay Performance: Perform your specific assay to measure the biological endpoint of interest.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) in a suitable software package to calculate the IC50 value.[13][14]

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on your cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 to seed and treat your cells with a range of this compound concentrations.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Approximately 4 hours before the end of the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate with MTT: Return the plate to the incubator and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[15][16]

  • Solubilize Formazan Crystals: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[15] Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO serial_dilution Prepare Serial Dilutions in Culture Medium stock->serial_dilution treat_cells Treat Cells with This compound Dilutions serial_dilution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Viability/ Functional Assay incubate->assay data_analysis Analyze Data & Determine IC50/CC50 assay->data_analysis G FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Acyl-ACP (Short-chain fatty acids) FAS_I->Acyl_ACP Elongation_Cycle FAS-II Elongation Cycle Acyl_ACP->Elongation_Cycle Enoyl_ACP 2-trans-Enoyl-ACP Elongation_Cycle->Enoyl_ACP Mycolic_Acids Mycolic Acids Elongation_Cycle->Mycolic_Acids Leads to InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA InhA->Elongation_Cycle Reduction InhA_IN_3 This compound InhA_IN_3->InhA Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall

References

Investigating Potential Off-Target Effects of InhA-IN-3: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of InhA-IN-3. All guidance is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

This compound, also known as compound TU12, is an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). It has a reported IC50 of 17.7 μM against this target and exhibits antitubercular activity with a minimum inhibitory concentration (MIC) of 0.78±0.59 µg/mL against Mycobacterium tuberculosis.[1]

Q2: Are there any known off-targets for this compound?

Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, there is a potential for off-target interactions. Researchers should empirically determine the selectivity of this compound in their experimental system.

Q3: What are common methodologies to identify potential off-target effects?

Several methods can be employed to investigate off-target binding. These include:

  • Kinase Profiling: A broad panel of kinases is often screened as they are common off-targets for small molecule inhibitors.

  • Proteome-wide approaches: Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein engagement within a cell.

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with the phenotype from genetic knockdown of the intended target can reveal discrepancies that may point to off-target effects.

Q4: My experimental results with this compound are inconsistent with InhA inhibition. What could be the cause?

Inconsistent results could arise from several factors, including off-target effects. If the observed phenotype does not align with the known function of InhA in fatty acid synthesis, it is crucial to consider that this compound may be interacting with other cellular proteins. It is recommended to perform target engagement and off-target profiling studies to clarify the mechanism of action in your specific model system.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

  • Problem: The observed cellular response to this compound treatment does not correlate with the known consequences of inhibiting the fatty acid synthesis pathway II (FAS-II).

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to InhA in your cells at the concentrations used.

    • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the dose-response for InhA inhibition. A significant discrepancy in potency may suggest an off-target effect.

    • Orthogonal Controls: Use a structurally unrelated InhA inhibitor as a positive control. If this compound recapitulates the expected phenotype of InhA inhibition but not the phenotype observed with this compound, it strengthens the hypothesis of an off-target effect for this compound.

    • Target Knockdown/Knockout: Compare the phenotype of this compound treatment with the phenotype of cells where InhA has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Issue 2: Discrepancy Between Enzymatic and Cellular Activity

  • Problem: The IC50 of this compound in a biochemical assay is significantly different from its effective concentration in cell-based assays.

  • Troubleshooting Steps:

    • Cell Permeability: Assess the ability of this compound to cross the cell membrane. Poor permeability can lead to a lower effective intracellular concentration.

    • Compound Stability and Metabolism: Evaluate the stability of this compound in your cell culture medium and its potential for metabolism by cellular enzymes.

    • Efflux Pumps: Investigate if this compound is a substrate for cellular efflux pumps, which could reduce its intracellular accumulation.

    • Off-Target Engagement at Different Potencies: Consider the possibility that this compound engages an off-target with higher or lower potency than its intended target, InhA, leading to the observed cellular effects at different concentration ranges.

Quantitative Data on Off-Target Effects of Structurally Similar Compounds

Disclaimer: The following data is for InhA inhibitors that are structurally distinct from this compound and is provided for illustrative purposes to highlight the types of off-target interactions that can be observed with small molecule inhibitors targeting InhA. This data should not be directly extrapolated to this compound.

Compound NameOn-Target (InhA) IC50Off-TargetOff-Target IC50/KiReference Compound Class
Triclosan~0.1 µMDihydrofolate Reductase (DHFR)~5 µMDiphenyl ether
Genz-10850~0.2 µMNot extensively reported-Thiophenecarboxamide

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against InhA and a loading control)

Procedure:

  • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time.

  • Harvesting: After treatment, wash the cells with PBS and harvest them.

  • Heating: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: After heating, lyse the cells by freeze-thawing or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration.

  • Analysis: Analyze the amount of soluble InhA in the supernatant at each temperature by Western blotting. A compound that binds and stabilizes InhA will result in more soluble InhA at higher temperatures compared to the vehicle-treated control.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion phenotype Unexpected Phenotype with this compound hypothesis Potential Off-Target Effect phenotype->hypothesis cetsa CETSA for On-Target Engagement hypothesis->cetsa kinase_profiling Kinase Profiling hypothesis->kinase_profiling proteomics CETSA-MS for Proteome-wide Profiling hypothesis->proteomics analysis Identify Off-Targets cetsa->analysis kinase_profiling->analysis proteomics->analysis conclusion Characterize New Mechanism of Action analysis->conclusion

Caption: Workflow for investigating potential off-target effects of a compound.

Hypothetical_Off_Target_Signaling_Pathway cluster_0 On-Target Pathway (FAS-II) cluster_1 Potential Off-Target Pathway InhA_IN_3 This compound InhA InhA InhA_IN_3->InhA Inhibition Off_Target_Kinase Off-Target Kinase (e.g., MAP2K1) InhA_IN_3->Off_Target_Kinase Inhibition FAS_II Fatty Acid Synthesis II InhA->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Downstream_Effector Downstream Effector (e.g., ERK) Off_Target_Kinase->Downstream_Effector Cellular_Response Unexpected Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical on-target vs. potential off-target signaling pathways for this compound.

References

methods to overcome experimental variability with InhA-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhA-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges and ensure reliable experimental outcomes with this potent InhA inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Q1: How should I properly dissolve and store this compound to ensure its stability and activity?

A1: Proper handling of this compound is critical for reproducible results. Due to its hydrophobic nature, solubility can be a significant source of experimental variability.

  • Dissolution: For in vitro assays, we recommend creating a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (not to exceed 40°C) can aid in complete dissolution. Avoid repeated freeze-thaw cycles of the DMSO stock.

  • Storage: Store the solid compound at -20°C, protected from light and moisture. The DMSO stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the compound is expected to be stable for at least 6 months.

  • Aqueous Solutions: Preparing stable and soluble aqueous solutions of this compound can be challenging. For cell-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) and does not affect the biological system. When diluting the DMSO stock into aqueous media, do so rapidly and with vigorous vortexing to prevent precipitation. If precipitation is observed, consider using a surfactant like Tween-80 or formulating in a co-solvent system, though these should be validated for non-interference with the assay.[1]

In Vitro Enzyme Assays

Q2: I am observing significant well-to-well variability in my InhA enzyme inhibition assay. What are the potential causes and solutions?

A2: High variability in enzyme assays can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Compound Precipitation: As mentioned, poor solubility is a primary suspect. Visually inspect your assay plates for any signs of compound precipitation. You can also perform a solubility test by preparing the highest assay concentration of this compound in your final assay buffer and checking for turbidity or pellet formation after centrifugation.

    • Solution: If precipitation is an issue, you may need to lower the final assay concentration or incorporate a solubilizing agent that does not interfere with the enzyme's activity.

  • Assay Reagent Variability: Inconsistent pipetting, especially of viscous enzyme or substrate solutions, can introduce errors. Ensure your pipettes are properly calibrated. Reagent degradation due to improper storage or handling is another possibility.

    • Solution: Use freshly prepared reagents and ensure they are brought to the correct temperature before use. Employ automated liquid handlers for improved precision if available.

  • Assay Interference: Some compounds can interfere with the assay readout. For example, in fluorescence-based assays, a compound might be fluorescent itself or quench the fluorescent signal.

    • Solution: Run a control experiment with this compound and the assay components in the absence of the enzyme to check for any direct effect on the detection method.

Q3: My IC50 value for this compound is different from the published value. Why might this be the case?

A3: Discrepancies in IC50 values are a common issue and can be attributed to differences in experimental conditions.

  • Enzyme and Substrate Concentrations: The IC50 value of a competitive inhibitor is dependent on the concentration of the substrate. Ensure your substrate concentration is at or below the Michaelis-Menten constant (Km) for the most accurate determination of a competitive inhibitor's potency.

  • Assay Buffer Composition: pH, ionic strength, and the presence of additives can all influence enzyme activity and inhibitor binding.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time can affect the apparent IC50 value, especially for slow-binding inhibitors.

  • Data Analysis: The method used to fit the dose-response curve can also lead to variations in the calculated IC50.

Refer to the provided experimental protocol for our recommended assay conditions.

Cell-Based Assays

Q4: I am not observing the expected anti-mycobacterial activity of this compound in my cell-based assay. What could be the problem?

A4: A lack of activity in a cellular context can have multiple causes beyond simple enzyme inhibition.

  • Cell Permeability: The compound may not be effectively penetrating the mycobacterial cell wall.

  • Efflux Pumps: The compound could be a substrate for efflux pumps, which actively remove it from the cell.

  • Compound Stability: this compound may be unstable in the cell culture medium or metabolized by the bacteria.

  • Off-Target Effects: In a cellular environment, a compound can have off-target effects that may mask its intended activity.

To investigate these possibilities, you could consider co-administration with an efflux pump inhibitor or performing time-course experiments to assess compound stability.

Quantitative Data Summary

ParameterValueReference
IC50 (InhA) 17.7 µM[2]
MIC (M. tuberculosis) 0.78 ± 0.59 µg/mL[2]

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound.

  • Reagents:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (cofactor).

    • 2-trans-dodecenoyl-CoA (substrate).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol.

    • This compound stock solution (10 mM in 100% DMSO).

  • Procedure:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • In a 96-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).

    • Add 50 µL of InhA enzyme solution (final concentration, e.g., 25 nM) to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a substrate mix containing NADH (final concentration, e.g., 200 µM) and 2-trans-dodecenoyl-CoA (final concentration at Km, e.g., 50 µM).

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over 15-30 minutes using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mycolic_Acid_Biosynthesis_Pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Acyl-CoAs (C16-C26) FAS_I->Acyl_CoAs FAS_II_initiation FAS-II Initiation Acyl_CoAs->FAS_II_initiation Elongation_Cycle Elongation Cycle (FAS-II) FAS_II_initiation->Elongation_Cycle Ketoacyl_ACP_synthase Ketoacyl-ACP synthase (KasA/B) Elongation_Cycle->Ketoacyl_ACP_synthase Meromycolate_Chain Meromycolate Chain Elongation_Cycle->Meromycolate_Chain Ketoacyl_ACP_reductase Ketoacyl-ACP reductase (MabA) Ketoacyl_ACP_synthase->Ketoacyl_ACP_reductase Hydroxyacyl_ACP_dehydratase Hydroxyacyl-ACP dehydratase (HadA/B/C) Ketoacyl_ACP_reductase->Hydroxyacyl_ACP_dehydratase Enoyl_ACP_reductase Enoyl-ACP reductase (InhA) Hydroxyacyl_ACP_dehydratase->Enoyl_ACP_reductase Enoyl_ACP_reductase->Elongation_Cycle Acyl-ACP Mycolic_Acids Mycolic Acids Meromycolate_Chain->Mycolic_Acids InhA_IN_3 This compound InhA_IN_3->Enoyl_ACP_reductase Inhibits

Caption: Inhibition of InhA by this compound blocks the FAS-II pathway, preventing mycolic acid synthesis.

Experimental_Workflow General Workflow for this compound IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Pre_incubation Pre-incubate InhA with this compound Compound_Prep->Pre_incubation Reagent_Prep Prepare Enzyme, Substrate, and Buffer Reagent_Prep->Pre_incubation Reaction_Initiation Add Substrate Mix to Start Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Kinetics Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate Reaction Rates Data_Acquisition->Rate_Calculation Dose_Response_Curve Plot Dose-Response Curve Rate_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 Value Dose_Response_Curve->IC50_Determination

Caption: A stepwise workflow for determining the inhibitory potency of this compound.

Troubleshooting_Logic Troubleshooting Experimental Variability Start High Experimental Variability Observed Check_Solubility Check for Compound Precipitation Start->Check_Solubility Precipitation_Yes Precipitation Observed Check_Solubility->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Solubility->Precipitation_No No Solubility_Solutions Lower Concentration or Use Solubilizer Precipitation_Yes->Solubility_Solutions Check_Reagents Evaluate Reagent Stability and Pipetting Precipitation_No->Check_Reagents Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Issue Found Reagent_OK Reagents and Pipetting OK Check_Reagents->Reagent_OK OK Reagent_Solutions Use Fresh Reagents and Calibrate Pipettes Reagent_Issue->Reagent_Solutions Check_Interference Test for Assay Interference Reagent_OK->Check_Interference Interference_Yes Interference Detected Check_Interference->Interference_Yes Yes Interference_No No Interference Check_Interference->Interference_No No Interference_Solutions Run Controls without Enzyme Interference_Yes->Interference_Solutions Consult_Support Consult Technical Support Interference_No->Consult_Support

Caption: A logical guide for identifying and resolving sources of experimental variability.

References

Technical Support Center: Optimizing Delivery of InhA-IN-3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the InhA inhibitor, InhA-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound TU12, is an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] By inhibiting InhA, this compound disrupts mycolic acid synthesis, leading to bacterial cell death.[2] It is a direct inhibitor, meaning it does not require activation by the catalase-peroxidase enzyme KatG, which is a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid.[4][5]

Q2: What are the main challenges in delivering this compound in animal models?

Like other diphenyl ether InhA inhibitors, this compound is a highly lipophilic compound.[6][7] This property leads to several challenges in animal studies:

  • Poor Aqueous Solubility: Difficulty in preparing formulations suitable for in vivo administration, particularly for parenteral routes.

  • Low Bioavailability: Inefficient absorption from the gastrointestinal tract after oral administration, leading to suboptimal systemic exposure.

  • Limited Efficacy in vivo: Insufficient drug concentration at the site of infection to exert a therapeutic effect.[6][7]

Q3: What are the recommended starting points for formulating this compound for in vivo studies?

For highly lipophilic compounds like this compound and other diphenyl ethers, two main formulation strategies have proven effective in preclinical studies: co-solvent formulations and self-micro-emulsifying drug delivery systems (SMEDDS).[6][7]

  • Co-solvent formulations are mixtures of miscible solvents that can dissolve the compound. A common combination includes ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[7]

  • SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation of this compound upon administration Poor solubility of the compound in the physiological environment. The formulation is not robust enough to maintain the drug in solution upon dilution with aqueous fluids.1. Increase Solvent Capacity: For co-solvent formulations, try adjusting the ratios of the solvents. For example, a formulation of 15% Ethanol, 20% Propylene Glycol, and 40% PEG has been used for similar diphenyl ether inhibitors.[7] 2. Optimize SMEDDS Formulation: For SMEDDS, systematically vary the oil, surfactant, and co-surfactant ratios to achieve a stable microemulsion upon dilution. A formulation of 40% Captex 355, 40% Solutol HS 15, and 20% Capmul MCM has shown promise for this class of compounds.[7] 3. Particle Size Reduction: If using a suspension, ensure that the particle size is minimized to enhance the dissolution rate.
Low or variable drug exposure in plasma (low bioavailability) Inefficient absorption from the GI tract due to poor solubility and/or first-pass metabolism. Food effects can also lead to variability.1. Switch to SMEDDS: SMEDDS can enhance oral bioavailability by presenting the drug in a solubilized form and promoting lymphatic uptake, which can bypass first-pass metabolism.[6][7] 2. Administer with a High-Fat Meal: For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption, but this needs to be tested and standardized across all study animals. 3. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration if a suitable formulation can be developed.
Lack of in vivo efficacy despite in vitro potency Sub-therapeutic drug concentrations at the target site (e.g., lungs, spleen in a tuberculosis model). This is often a direct consequence of poor bioavailability.1. Confirm Target Engagement: If possible, measure the unbound drug concentration in the plasma and/or target tissue to ensure it is above the minimum inhibitory concentration (MIC). The reported MIC for this compound against M. tuberculosis is 0.78±0.59 µg/mL.[1] 2. Increase the Dose: If the formulation is well-tolerated, a dose escalation study may be necessary to achieve therapeutic concentrations.[8] 3. Optimize Formulation for Higher Loading: The chosen formulation must be able to dissolve the required dose of this compound in a volume that is appropriate for the animal model.
Observed Toxicity or Adverse Events The toxicity could be inherent to the compound or caused by the formulation excipients.1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation excipients.[9] 2. Reduce Excipient Concentration: If excipient toxicity is suspected, try to reformulate with lower concentrations of surfactants or co-solvents. 3. Dose De-escalation: If compound-related toxicity is observed, reduce the dose. 4. Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, changes in behavior, or signs of irritation at the injection site.[10]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (InhA enzyme) 17.7 µM[1]
MIC (M. tuberculosis) 0.78±0.59 µg/mL[1]

Table 2: Physicochemical Properties of Similar Diphenyl Ether InhA Inhibitors

CompoundlogPReference
SB-PT004 5.76[7]
SB-PT070 6.24[7]
SB-PT091 6.31[7]

Table 3: Example Formulations for Diphenyl Ether InhA Inhibitors

Formulation TypeCompositionApplicationReference
Co-solvent 15% Ethanol, 20% Propylene Glycol, 40% Polyethylene GlycolMurine model of Mtb infection[7]
SMEDDS 40% Captex 355, 40% Solutol HS 15, 20% Capmul MCMMurine model of Mtb infection[7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Add the required volume of ethanol and vortex until the compound is fully dissolved.

  • Add the required volume of propylene glycol and vortex to mix.

  • Add the required volume of polyethylene glycol and vortex until a clear, homogenous solution is obtained.

  • Warm the solution slightly (e.g., to 37°C) if necessary to aid dissolution.

  • Before administration, visually inspect the solution for any signs of precipitation.

Protocol 2: Preparation of a SMEDDS Formulation

  • Weigh the required amounts of the oil phase (e.g., Captex 355), surfactant (e.g., Solutol HS 15), and co-surfactant (e.g., Capmul MCM).

  • Mix the components thoroughly by vortexing until a clear, isotropic mixture is formed.

  • Weigh the required amount of this compound and add it to the SMEDDS pre-concentrate.

  • Vortex and/or gently warm the mixture until the compound is completely dissolved.

  • To test the self-emulsification properties, add a small volume of the formulation to an excess of water and gently agitate. A stable, translucent microemulsion should form.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation_Selection Select Formulation Strategy (Co-solvent or SMEDDS) Solubility_Testing Determine this compound Solubility in Excipients Formulation_Selection->Solubility_Testing Formulation_Optimization Optimize Component Ratios Solubility_Testing->Formulation_Optimization Stability_Assessment Assess Formulation Stability Formulation_Optimization->Stability_Assessment Animal_Dosing Administer Formulation to Animal Model Stability_Assessment->Animal_Dosing Proceed with lead formulation PK_Studies Pharmacokinetic Analysis (Blood Sampling) Animal_Dosing->PK_Studies Efficacy_Studies Efficacy Assessment (e.g., CFU counts) Animal_Dosing->Efficacy_Studies Toxicity_Monitoring Monitor for Adverse Effects Animal_Dosing->Toxicity_Monitoring signaling_pathway InhA_IN_3 This compound InhA InhA Enzyme InhA_IN_3->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II Catalyzes final step Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to troubleshooting_logic Start Low In Vivo Efficacy Check_PK Assess Plasma Exposure Start->Check_PK Low_Exposure Is Exposure Low? Check_PK->Low_Exposure Improve_Formulation Optimize Formulation (e.g., switch to SMEDDS) Low_Exposure->Improve_Formulation Yes Target_Issue Investigate Target Engagement or Off-Target Effects Low_Exposure->Target_Issue No Improve_Formulation->Check_PK Increase_Dose Increase Dose Improve_Formulation->Increase_Dose Check_Toxicity Assess Tolerability Increase_Dose->Check_Toxicity Check_Toxicity->Check_PK Tolerated Check_Toxicity->Improve_Formulation Not Tolerated

References

challenges and solutions in the synthesis and purification of InhA-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of InhA-IN-3 (also known as Compound TU12), a potent inhibitor of Mycobacterium tuberculosis InhA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a thiourea-based derivative. The synthesis generally involves a multi-step process culminating in the reaction of an appropriate amine with an isothiocyanate. A representative scheme involves the reaction of 4-nitroaniline with thiophosgene to form 4-nitrophenyl isothiocyanate, which is then reacted with 2-chlorobenzylamine to yield the final product, 1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea (this compound).

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, and the purity of starting materials and solvents. Moisture should be excluded from the reaction involving the isothiocyanate, as it can be hydrolyzed. Stoichiometry of the reactants is also crucial for maximizing yield and minimizing side products.

Q3: What are the common impurities encountered during the synthesis of this compound?

A3: Common impurities may include unreacted starting materials (e.g., 2-chlorobenzylamine or 4-nitrophenyl isothiocyanate), byproducts from the hydrolysis of the isothiocyanate, and potentially over-alkylated products. The presence of these impurities can affect the final product's purity and biological activity.

Q4: Which purification methods are most effective for this compound?

A4: The primary purification method for this compound and similar thiourea derivatives is typically recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Contaminants in the amine or isothiocyanate can inhibit the reaction. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Reaction Temperature Too Low/High: Suboptimal temperature can slow down the reaction or lead to decomposition. 4. Moisture Contamination: Water can hydrolyze the isothiocyanate intermediate.1. Verify Purity: Check the purity of starting materials by NMR or melting point and purify if necessary. 2. Recalculate Stoichiometry: Carefully measure and use the correct molar equivalents of reactants. 3. Optimize Temperature: Experiment with a range of temperatures to find the optimal condition. Monitor the reaction by TLC. 4. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (as seen on TLC) 1. Side Reactions: The isothiocyanate may react with impurities or itself. 2. Decomposition: The product or intermediates might be unstable under the reaction conditions.1. Purify Starting Materials: Ensure high purity of the amine and isothiocyanate. 2. Control Reaction Time and Temperature: Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization. 3. Product is an Oil: The product may have a low melting point or be an amorphous solid.1. Pre-purification: Attempt a preliminary purification by column chromatography to remove major impurities. 2. Solvent Screening: Experiment with different solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures. 3. Induce Crystallization: Try techniques like scratching the inside of the flask, seeding with a small crystal, or slow cooling. If it remains an oil, consider purification by column chromatography.
Low Recovery After Recrystallization 1. Product is too Soluble: The product has significant solubility in the cold recrystallization solvent. 2. Too Much Solvent Used: Using an excessive amount of solvent will result in product loss in the mother liquor.1. Change Solvent System: Select a solvent in which the product is less soluble at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the product completely.
Co-elution of Impurities During Column Chromatography 1. Inappropriate Solvent System: The mobile phase does not provide adequate separation. 2. Overloading the Column: Applying too much sample can lead to poor separation.1. Optimize Mobile Phase: Perform TLC with various solvent systems to find the one that gives the best separation between the product and impurities. 2. Reduce Sample Load: Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Experimental Protocols

General Synthesis of 1-(2-chlorobenzyl)-3-(4-nitrophenyl)thiourea (this compound)
  • Synthesis of 4-nitrophenyl isothiocyanate: To a solution of 4-nitroaniline in a suitable solvent (e.g., dichloromethane), add thiophosgene dropwise at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the isothiocyanate.

  • Synthesis of this compound: To a solution of 4-nitrophenyl isothiocyanate in an anhydrous solvent (e.g., acetonitrile), add an equimolar amount of 2-chlorobenzylamine. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Note: This is a generalized protocol. For specific details, refer to the primary literature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (4-nitroaniline, thiophosgene, 2-chlorobenzylamine) Reaction1 Formation of 4-nitrophenyl isothiocyanate Start->Reaction1 Step 1 Reaction2 Reaction with 2-chlorobenzylamine Reaction1->Reaction2 Intermediate Crude Crude this compound Reaction2->Crude Step 2 Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analysis Characterization (NMR, MS, Purity) Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

InhA_Signaling_Pathway cluster_pathway InhA Signaling Pathway in Mycobacterium tuberculosis FASII Fatty Acid Synthase II (FAS-II) System InhA InhA (Enoyl-ACP reductase) FASII->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA Inhibition

Caption: Inhibition of the InhA signaling pathway by this compound.

Validation & Comparative

A new wave of direct inhibitors targeting the enoyl-acyl-carrier-protein reductase (InhA) offers a promising avenue to combat drug-resistant tuberculosis. This guide provides a comparative analysis of InhA-IN-3 against other notable direct InhA inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of InhA-IN-3 with Other Direct InhA Inhibitors for Tuberculosis Drug Discovery

Direct inhibitors of InhA have garnered significant attention as they bypass the KatG-mediated activation required for the frontline drug isoniazid, a common mechanism of resistance in Mycobacterium tuberculosis. This new generation of inhibitors, including this compound, NITD-916, GSK693, and AN12855, directly target the InhA enzyme, a crucial component in the mycolic acid biosynthesis pathway of the bacterium.

Mechanism of Action: Disrupting the Mycobacterial Cell Wall

The primary mechanism of action for direct InhA inhibitors involves the direct binding to the InhA enzyme, preventing the reduction of long-chain enoyl-acyl carrier proteins. This enzymatic step is essential for the elongation of fatty acids that form the mycolic acids, the characteristic long-chain fatty acids of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt the integrity of the cell wall, leading to bacterial cell death. Unlike isoniazid, these direct inhibitors do not require activation by the catalase-peroxidase enzyme KatG, rendering them effective against many isoniazid-resistant strains.[1][2]

cluster_0 Mycolic Acid Biosynthesis Pathway Fatty Acid Synthase I (FAS-I) Fatty Acid Synthase I (FAS-I) Acyl-ACP Acyl-ACP Fatty Acid Synthase I (FAS-I)->Acyl-ACP Produces C16-C18 fatty acids Fatty Acid Synthase II (FAS-II) Fatty Acid Synthase II (FAS-II) Acyl-ACP->Fatty Acid Synthase II (FAS-II) Elongation FAS-II FAS-II Meromycolic acids Meromycolic acids FAS-II->Meromycolic acids Produces long-chain fatty acids Mycolic Acids Mycolic Acids Meromycolic acids->Mycolic Acids Direct InhA Inhibitors Direct InhA Inhibitors InhA InhA Direct InhA Inhibitors->InhA Bind directly InhA->FAS-II Inhibits Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall Cell Lysis Cell Lysis Mycobacterial Cell Wall->Cell Lysis

Caption: Signaling pathway of direct InhA inhibitors.

Comparative Performance Data

The following tables summarize the in vitro activity of this compound and other prominent direct InhA inhibitors against the InhA enzyme (IC50) and Mycobacterium tuberculosis (MIC). It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: InhA Enzymatic Inhibition (IC50)

CompoundIC50 (µM)Reference
This compound (TU12) 17.7[3]
NITD-916 0.57[4][5]
GSK693 Not explicitly found
AN12855 Sub-micromolar affinity[6][7]

Table 2: Anti-tubercular Activity (MIC)

CompoundMIC (µg/mL) against M. tuberculosis H37RvReference
This compound (TU12) 0.78 ± 0.59[3]
NITD-916 0.015 (50 nM)[4]
GSK693 MIC90 = 1.87 µM against drug-susceptible, MDR, and XDR strains[8][9]
AN12855 Potent activity against drug-susceptible and drug-resistant strains[6]

In Vivo Efficacy

Several direct InhA inhibitors have demonstrated promising efficacy in murine models of tuberculosis, showcasing their potential for further preclinical and clinical development.

  • AN12855 : Exhibited dose-dependent efficacy in both acute and chronic murine models of tuberculosis infection, comparable to isoniazid.[6] It also showed a lower potential for resistance development compared to isoniazid.[6][7]

  • GSK693 : Was the first direct InhA inhibitor to demonstrate in vivo efficacy comparable to isoniazid in a murine TB model.[9][10]

  • NITD-916 : Showed dose-dependent in vivo efficacy in the lungs of infected mice.[4]

Experimental Protocols

Standardized methodologies are crucial for the accurate evaluation and comparison of inhibitor potency. Below are detailed protocols for the key assays cited in this guide.

InhA Enzymatic Assay (IC50 Determination)

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare reaction mix: - Buffer (e.g., 30 mM PIPES, pH 6.8) - NADH - InhA enzyme C Add varying concentrations of inhibitor to reaction mix A->C B Prepare inhibitor stock solutions in DMSO B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding substrate (e.g., 2-trans-dodecenoyl-coenzyme A) D->E F Monitor NADH oxidation at 340 nm using a spectrophotometer E->F G Calculate initial reaction rates F->G H Plot % inhibition vs. inhibitor concentration G->H I Determine IC50 value using non-linear regression H->I

Caption: Experimental workflow for InhA IC50 determination.

Detailed Steps:

  • Reagents and Buffers: Prepare a reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8). Prepare stock solutions of NADH, the InhA substrate (e.g., 2-trans-dodecenoyl-coenzyme A or 2-trans-octenoyl-CoA), and the test inhibitors (typically in DMSO).[11]

  • Enzyme Preparation: Purify the InhA enzyme as previously described.[12]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, NADH, and the InhA enzyme to each well.

    • Add serial dilutions of the test inhibitor to the wells. Include a control with DMSO only (no inhibitor).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.

    • Initiate the reaction by adding the InhA substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Reading and Interpretation A Prepare serial dilutions of the inhibitor in 7H9 broth in a 96-well plate B Prepare an inoculum of M. tuberculosis (e.g., H37Rv) and adjust to a standard McFarland turbidity C Inoculate each well with the bacterial suspension B->C D Include growth and sterility controls C->D E Seal the plate and incubate at 37°C D->E F After incubation (e.g., 7-14 days), add a growth indicator (e.g., resazurin) E->F G Incubate for an additional 24-48 hours F->G H Determine the MIC as the lowest concentration that prevents a color change (indicating no growth) G->H

Caption: Workflow for M. tuberculosis MIC determination.

Detailed Steps:

  • Media and Reagents: Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Prepare stock solutions of the test compounds.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which is then further diluted to achieve the desired final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in 7H9 broth.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Seal the plates and incubate at 37°C for 7 to 14 days.

  • Reading the Results:

    • After the initial incubation, a growth indicator such as resazurin can be added to each well.

    • Incubate for another 24-48 hours. A color change (e.g., blue to pink for resazurin) indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.[13]

Conclusion

Direct InhA inhibitors represent a promising class of anti-tubercular agents with the potential to overcome isoniazid resistance. While this compound shows inhibitory activity, other compounds like NITD-916 and AN12855 have demonstrated more potent in vitro and in vivo efficacy in the available studies. The continued investigation and head-to-head comparison of these and other novel direct InhA inhibitors are crucial for the development of new, more effective treatment regimens for tuberculosis. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.

References

A Comparative Guide to Validating InhA Target Engagement in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enoyl-acyl carrier protein reductase (InhA) is a clinically validated and critical target for antitubercular drug development. The emergence of resistance to isoniazid (INH), a cornerstone of tuberculosis therapy that indirectly targets InhA after activation by the catalase-peroxidase KatG, has spurred the development of direct InhA inhibitors.[1][2] These direct-acting agents bypass the need for KatG activation and show promise against INH-resistant strains of Mycobacterium tuberculosis.

Validating that a novel compound directly engages InhA within the complex cellular environment of M. tuberculosis is a critical step in the drug development pipeline. This guide provides a comparative overview of key experimental methodologies for confirming InhA target engagement, using data from several well-characterized direct InhA inhibitors as examples.

Quantitative Comparison of Direct InhA Inhibitors

The following table summarizes key performance indicators for selected direct InhA inhibitors, offering a snapshot of their biochemical potency and cellular efficacy.

CompoundChemical ClassInhA IC50M. tuberculosis H37Rv MICIntracellular MICKey Features
NITD-916 4-hydroxy-2-pyridone570 nM[3]50 nM[3]Not widely reportedOrally active, potent against MDR-TB strains.
GSK138 Thiadiazole-based40 nM1 µM0.9 µMRetains activity against isoniazid-resistant clinical isolates with katG mutations.
GSK693 Thiadiazole-basedNot widely reportedMIC90 = 1.87 µM (against clinical isolates)Not widely reportedOrally efficacious in murine TB models, active against M(X)DR clinical isolates.
AN12855 DiazaborineSub-micromolarNot widely reportedNot widely reportedCofactor-independent inhibitor with good oral bioavailability and efficacy comparable to isoniazid in infection models.

Experimental Protocols for Target Validation

Effective validation of InhA target engagement relies on a multi-pronged approach, combining biochemical, genetic, and biophysical methods. Below are detailed protocols for key experiments.

InhA Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Principle: The enzymatic activity of InhA is monitored by measuring the oxidation of NADH to NAD+ at 340 nm in the presence of a substrate, such as 2-trans-octenoyl-CoA. A decrease in the rate of NADH oxidation indicates inhibition of InhA.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 10% glycerol.

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds to the desired concentrations.

  • Enzyme and Cofactor Pre-incubation: In a 96-well plate, add 1.25 nM of purified M. tuberculosis InhA enzyme to the reaction buffer containing 200 µM NADH. Add the test compounds at various concentrations and incubate for 20 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding 200 µM of the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer pre_incubate Pre-incubate InhA, NADH, and Compound prep_buffer->pre_incubate prep_compounds Prepare Test Compound Dilutions prep_compounds->pre_incubate prep_enzyme Prepare InhA and NADH Solution prep_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate (DD-CoA) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocities measure_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50

Workflow for InhA Enzymatic Inhibition Assay
Mycolic Acid Biosynthesis Analysis

This cellular assay determines if the compound inhibits the synthesis of mycolic acids, the final product of the fatty acid synthase-II (FAS-II) pathway, in which InhA is a key enzyme.

Principle: M. tuberculosis cultures are metabolically labeled with a radioactive precursor, such as [14C]acetate. The lipids are then extracted, and the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are analyzed by thin-layer chromatography (TLC). Inhibition of InhA leads to a reduction in MAMEs.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with ADC and Tween 80.

  • Compound Treatment: Treat the bacterial cultures with the test compound at various concentrations (e.g., 1x, 5x, and 10x MIC) for a defined period (e.g., 24 hours).

  • Radiolabeling: Add [1,2-14C]acetic acid to the cultures and incubate for an additional 8 hours to allow for incorporation into the fatty acids and mycolic acids.

  • Lipid Extraction: Harvest the bacterial cells by centrifugation, wash with PBS, and extract the total lipids using a series of organic solvents (e.g., chloroform:methanol).

  • Saponification and Methylation: Saponify the extracted lipids with potassium hydroxide and then methylate the resulting fatty acids using iodomethane to produce FAMEs and MAMEs.

  • TLC Analysis: Spot the extracted FAMEs and MAMEs onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Visualization: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid species. A reduction in the intensity of the MAME bands in the compound-treated samples compared to the untreated control indicates inhibition of mycolic acid biosynthesis.

G cluster_culture Cell Culture and Treatment cluster_extraction Lipid Extraction and Preparation cluster_analysis Analysis grow_culture Grow M. tuberculosis Culture treat_compound Treat with Test Compound grow_culture->treat_compound radiolabel Radiolabel with [14C]acetate treat_compound->radiolabel extract_lipids Extract Total Lipids radiolabel->extract_lipids saponify_methylate Saponify and Methylate to FAMEs/MAMEs extract_lipids->saponify_methylate tlc Thin-Layer Chromatography (TLC) saponify_methylate->tlc visualize Visualize by Autoradiography tlc->visualize

Workflow for Mycolic Acid Biosynthesis Analysis
Generation and Analysis of Resistant Mutants

This genetic approach provides strong evidence for on-target activity by demonstrating that resistance to the compound is conferred by mutations in the gene encoding the target protein.

Principle: M. tuberculosis is cultured on solid media containing high concentrations of the test compound to select for spontaneous resistant mutants. The genomes of these resistant mutants are then sequenced to identify the mutations responsible for the resistance phenotype. Mutations in the inhA gene strongly suggest that InhA is the direct target of the compound.

Protocol:

  • Selection of Resistant Mutants: Plate a large number of M. tuberculosis cells (e.g., 10^8 to 10^9 CFUs) onto Middlebrook 7H10 agar plates containing the test compound at a concentration of 5-10 times the MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak them on compound-containing and compound-free agar to confirm the resistance phenotype.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.

  • Whole Genome Sequencing (WGS): Perform WGS on the extracted genomic DNA.

  • Variant Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations consistently found in the inhA gene of independently isolated resistant mutants provide strong evidence of target engagement.

G cluster_selection Selection cluster_verification Verification and Sequencing cluster_analysis Analysis plate_bacteria Plate M. tuberculosis on Compound-Containing Agar incubate Incubate to Select for Resistant Colonies plate_bacteria->incubate isolate_colonies Isolate and Confirm Resistance incubate->isolate_colonies extract_dna Extract Genomic DNA isolate_colonies->extract_dna wgs Whole Genome Sequencing (WGS) extract_dna->wgs variant_calling Identify Genetic Mutations (e.g., in inhA) wgs->variant_calling

Workflow for Resistant Mutant Analysis
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular context.

Principle: The binding of a ligand (drug) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment: Treat M. tuberculosis cells with the test compound or a vehicle control (DMSO) for a specific duration.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed time (e.g., 3-5 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (InhA) using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble InhA as a function of temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated samples compared to the control indicates stabilization of InhA and therefore, direct target engagement.

G cluster_treatment Cell Treatment and Heating cluster_processing Protein Extraction and Quantification cluster_analysis Data Analysis treat_cells Treat M. tuberculosis with Compound heat_aliquots Heat Cell Aliquots to Various Temperatures treat_cells->heat_aliquots lyse_cells Lyse Cells heat_aliquots->lyse_cells centrifuge Separate Soluble and Aggregated Proteins lyse_cells->centrifuge quantify_protein Quantify Soluble InhA centrifuge->quantify_protein plot_curves Plot Melting Curves quantify_protein->plot_curves analyze_shift Analyze Thermal Shift plot_curves->analyze_shift

Workflow for Cellular Thermal Shift Assay (CETSA)

Conclusion

A rigorous and multifaceted approach is essential for unequivocally validating InhA as the cellular target of novel antitubercular compounds. By combining direct enzymatic inhibition assays, cellular assays for mycolic acid biosynthesis, genetic analysis of resistant mutants, and biophysical methods like CETSA, researchers can build a compelling case for on-target activity. The data and protocols presented in this guide offer a framework for the systematic evaluation of new direct InhA inhibitors, facilitating the development of next-generation therapies to combat drug-resistant tuberculosis.

References

Comparative Efficacy of InhA-IN-3 Against Isoniazid-Resistant Mycobacterium tuberculosis Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of InhA-IN-3, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), against isoniazid-resistant clinical isolates. Its performance is evaluated alongside isoniazid and other direct InhA inhibitors, supported by available experimental data. This document is intended to inform research and development efforts in the pursuit of novel treatments for drug-resistant tuberculosis.

Executive Summary

Isoniazid, a cornerstone of tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Resistance to isoniazid predominantly arises from mutations in the katG gene, rendering the drug ineffective. Direct inhibitors of InhA, the ultimate target of activated isoniazid, circumvent the need for KatG activation and represent a promising strategy to combat isoniazid-resistant tuberculosis. This compound is one such direct inhibitor. This guide presents available data on its efficacy and compares it with other direct InhA inhibitors, highlighting its potential as a therapeutic agent.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis Strains
CompoundM. tuberculosis H37Rv (Isoniazid-Susceptible)M. tuberculosis (katG S315T Mutant)M. tuberculosis (inhA c-15t Promoter Mutant)
This compound 0.78 ± 0.59 µg/mLData not availableData not available
Isoniazid ~0.05 µg/mLHigh-level resistance (>1 µg/mL)[1][2][3]Low-level resistance (~0.2-1.0 µg/mL)[4][5][6][7]
NITD-916 (4-hydroxy-2-pyridone) ~0.05 µM (~0.02 µg/mL)[8]Active (MIC range 0.04 to 0.16 μM)[8]Data not available
GSK138 (Thiadiazole) MIC90 = 3.75 µMNo change in MIC from H37Rv[9]Low-level resistance in some isolates[9][10]
GSK693 (Thiadiazole) MIC90 = 1.87 µMNo change in MIC from H37Rv[9]Low-level resistance in some isolates[9][10]
Triclosan derivative (12) MIC90 = 1–2 µg/mL[11]Effective[11]Data not available

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. Data for this compound against resistant strains is currently limited.

Table 2: InhA Enzyme Inhibition (IC50)
CompoundIC50
This compound 17.7 µM
Isoniazid (as INH-NAD adduct) Potent inhibitor
NITD-916 Data not available
GSK138 Data not available
GSK693 Data not available
Triclosan derivative (23) 13 µM[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of antimicrobial agents against M. tuberculosis.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture grown on solid or in liquid medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria but no drug (growth control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring optical density.[12][13][14][15][16]

InhA Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for measuring the half-maximal inhibitory concentration (IC50) of a compound against the InhA enzyme.

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., phosphate or PIPES buffer) containing the purified InhA enzyme and the co-factor NADH.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, typically a long-chain enoyl-ACP or enoyl-CoA analogue (e.g., 2-trans-dodecenoyl-CoA).

  • Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17][18][19][20][21]

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Mechanism of action of Isoniazid vs. Direct InhA Inhibitors.

Experimental Workflow Diagram

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare M. tuberculosis inoculum inoculate Inoculate microplate wells with bacteria and compounds prep_culture->inoculate prep_dilutions Prepare serial dilutions of test compounds prep_dilutions->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read results visually or with indicator incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Investigating Cross-Resistance of Direct InhA Inhibitors in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, represent a promising strategy to combat drug-resistant tuberculosis. This guide provides a comparative analysis of the performance of these inhibitors, with a focus on cross-resistance patterns, supported by experimental data and detailed methodologies. While specific cross-resistance data for the thiourea-based inhibitor InhA-IN-3 (also known as Compound TU12) is limited in publicly available literature, this guide draws comparisons from well-characterized direct InhA inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Circumventing Isoniazid Resistance

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH then inhibits InhA. A primary mechanism of INH resistance is the presence of mutations in the katG gene, which prevent this activation. Direct InhA inhibitors (DIIs) bypass this requirement, binding directly to InhA and inhibiting its function. This mechanism renders them effective against M. tuberculosis strains harboring katG mutations, a significant advantage in treating multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4]

Cross-Resistance Profiles of Direct InhA Inhibitors

While DIIs are effective against many INH-resistant strains, resistance to this class of drugs can emerge through mutations within the inhA gene itself or its promoter region. These mutations can alter the drug-binding site or lead to overexpression of the InhA enzyme, respectively. Notably, some mutations in inhA can confer cross-resistance to both DIIs and other anti-tubercular drugs that directly or indirectly target InhA, such as ethionamide (ETH).[5]

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various direct InhA inhibitors against drug-susceptible and drug-resistant M. tuberculosis strains.

Table 1: In Vitro Activity of 4-Hydroxy-2-Pyridone Direct InhA Inhibitors Against Drug-Resistant M. tuberculosis

Strain/GenotypeResistance ProfileNITD-916 MIC (µM)Isoniazid MIC (µM)Ethionamide MIC (µM)
H37Rv (Wild-Type)Susceptible0.080.020.62
MDR Isolate (katG S315T)INH, RIF0.04 - 0.16>20-
MDR Isolate (inhA I194T)INH, RIF1.25>200.63

Source: Adapted from Manjunatha et al., Science Translational Medicine, 2015.[1]

Table 2: In Vitro Activity of Thiazaole Direct InhA Inhibitors Against Drug-Resistant M. tuberculosis

Strain/GenotypeResistance ProfileGSK693 MIC (µM)GSK138 MIC (µM)Isoniazid MIC (µM)
H37Rv (Wild-Type)Susceptible~1.0~1.00.05
Clinical Isolate (katG S315T)INH-RNo change from WTNo change from WT>5
Clinical Isolate (inhA c-15t)INH-R (low-level)≥4x WT MIC≥4x WT MIC0.2-1

Source: Adapted from Blasco et al., bioRxiv, 2024.[4]

Table 3: Activity of this compound (Compound TU12)

CompoundTargetM. tuberculosis MICInhA IC50
This compound (TU12)InhA0.78 ± 0.59 µg/mL17.7 µM

Source: Doğan ŞD, et al., European Journal of Medicinal Chemistry, 2020.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard in vitro measure of a drug's efficacy.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

  • Drug Dilution Series: The investigational compound and comparator drugs are serially diluted in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7-14 days for M. tuberculosis.

  • Reading Results: The MIC is determined as the lowest drug concentration at which there is no visible growth. This can be assessed visually or by using a colorimetric indicator such as resazurin, which changes color in the presence of metabolically active bacteria.

Checkerboard Assay for Drug Synergy

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Methodology:

  • Plate Setup: A two-dimensional array of drug concentrations is prepared in a 96-well plate. One drug is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation and Reading: The plates are incubated and read in the same manner as for the MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC is the sum of the MIC of each drug in the combination divided by the MIC of each drug alone.

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 4: Additive or indifferent effect

      • FIC > 4: Antagonism

Visualizing the Landscape of InhA Inhibition

To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.

FAS_II_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) - Mycolic Acid Precursor Synthesis cluster_Inhibitors Inhibitors FAS_I FAS-I (produces C16-C26 fatty acids) KasA KasA/KasB (β-ketoacyl-ACP synthase) FAS_I->KasA Acyl-CoA MabA MabA (β-ketoacyl-ACP reductase) KasA->MabA HadABC HadABC (β-hydroxyacyl-ACP dehydratase) MabA->HadABC InhA InhA (Enoyl-ACP reductase) HadABC->InhA InhA->KasA Elongated Acyl-ACP Mycolic_Acids Mycolic Acids (Cell Wall Component) InhA->Mycolic_Acids INH Isoniazid (Prodrug) KatG KatG INH->KatG Active_INH Activated INH KatG->Active_INH activation Active_INH->InhA inhibition InhA_IN_3 This compound (Direct Inhibitor) InhA_IN_3->InhA inhibition

Caption: The Fatty Acid Synthase II (FAS-II) pathway in M. tuberculosis and points of inhibition.

Cross_Resistance_Workflow cluster_strains Strain Panel cluster_drugs Drug Panel WT Wild-Type M. tuberculosis MIC_Assay MIC Determination (Broth Microdilution) WT->MIC_Assay KatG_mutant katG Mutant (INH-Resistant) KatG_mutant->MIC_Assay InhA_mutant inhA Mutant (INH/DII-Resistant) InhA_mutant->MIC_Assay InhA_IN_3 This compound InhA_IN_3->MIC_Assay Checkerboard_Assay Checkerboard Assay (Synergy/Antagonism) InhA_IN_3->Checkerboard_Assay INH Isoniazid INH->MIC_Assay INH->Checkerboard_Assay ETH Ethionamide ETH->MIC_Assay Other_DII Other Direct InhA Inhibitors Other_DII->MIC_Assay Data_Analysis Data Analysis (MIC Comparison, FIC Index) MIC_Assay->Data_Analysis Checkerboard_Assay->Data_Analysis Results Cross-Resistance Profile Data_Analysis->Results

Caption: Experimental workflow for investigating cross-resistance of InhA inhibitors.

Conclusion

Direct InhA inhibitors hold significant promise for the treatment of MDR-TB, primarily due to their ability to circumvent the most common mechanism of isoniazid resistance. However, the potential for cross-resistance through mutations in the inhA gene necessitates a thorough evaluation of new DII candidates against a panel of clinically relevant resistant strains. The data on existing DIIs indicate that while they are broadly effective against katG mutants, their efficacy can be compromised by specific inhA mutations. Further research to elucidate the cross-resistance profiles of emerging DIIs like this compound is crucial for their successful clinical development and deployment. The experimental protocols and workflows outlined in this guide provide a framework for conducting such vital investigations.

References

Biophysical Characterization of InhA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biophysical interactions between various inhibitors and the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a clinically validated target for tuberculosis therapies.[1][2] The content herein is designed to assist researchers in evaluating and selecting compounds for further development by presenting key binding data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. While direct data for a specific ligand designated "IN-3" is not publicly available, this guide focuses on a range of well-characterized InhA inhibitors to provide a valuable comparative context.

Introduction to InhA and its Inhibition

InhA is a vital enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Inhibition of InhA disrupts this pathway, leading to cell death.[1] The most well-known inhibitor is isoniazid (INH), a prodrug that, upon activation by the catalase-peroxidase KatG, forms an adduct with NADH that potently inhibits InhA.[2][4] However, the rise of INH-resistant strains, often due to mutations in katG, has spurred the development of direct InhA inhibitors that do not require metabolic activation.[1][2]

This guide will compare several classes of direct InhA inhibitors, focusing on their binding affinities, mechanisms of action, and the biophysical techniques used to characterize their interaction with InhA.

Comparative Analysis of InhA Inhibitors

The following table summarizes key biophysical and biochemical data for a selection of InhA inhibitors. This data allows for a direct comparison of their potency and binding characteristics.

Inhibitor ClassExample Compound(s)IC50 (µM)Binding ModeKey Interacting ResiduesReference(s)
Prodrug (activated) Isoniazid (INH)-Forms an INH-NAD adduct that binds to the NADH binding pocket, blocking the active site.Phe149, Tyr158
Diphenyl Ethers Triclosan-Binds to the NAD+ bound form of InhA, occupying the substrate-binding pocket.[5]Tyr158[5]
4-Hydroxy-2-pyridones NITD-564, NITD-9160.59, ~0.59Preferentially bind to the InhA-NADH complex, blocking the enoyl-substrate binding pocket.[1]-[1]
Thiadiazoles GSK693, GSK138-Direct, cofactor-independent inhibitors.[6][7]-[6][7]
Natural Products Pyridomycin-Uniquely bridges the NADH and substrate-binding pockets.[5]-[5]
Nitro-compounds 3-Nitropropanoic acid (3NP)71Binds to a hydrophobic site adjacent to the NAD+ cofactor.[8]-[8]

Experimental Protocols

Detailed methodologies for key biophysical techniques are crucial for reproducing and comparing experimental data. Below are generalized protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) as they would be applied to study the InhA-inhibitor interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10]

Protocol:

  • Sample Preparation:

    • Express and purify M. tuberculosis InhA protein.

    • Prepare a concentrated stock solution of the inhibitor.

    • Thoroughly dialyze the protein against the ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol).

    • Dissolve the inhibitor in the final dialysis buffer to minimize buffer mismatch effects.[11]

    • Degas all solutions before use.

  • ITC Experiment Setup:

    • Load the InhA solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (typically 10-20 times the molar concentration of the protein) into the injection syringe.[11]

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any material that may have diffused from the syringe tip.[10]

    • Proceed with a series of larger, equal-volume injections (e.g., 2 µL) with sufficient spacing between injections to allow the thermal power to return to baseline.[10]

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Perform a control experiment by titrating the inhibitor into the buffer alone and subtract this heat of dilution from the binding data.[10]

    • Plot the corrected heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association rate, ka, and dissociation rate, kd) and binding affinity (KD).[12][13][14]

Protocol:

  • Sensor Chip Preparation:

    • Covalently immobilize purified InhA protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

    • Alternatively, use a capture-based approach with a tagged InhA protein.

  • SPR Experiment Setup:

    • Prime the SPR instrument with running buffer (e.g., HBS-EP+).

    • Inject a series of dilutions of the inhibitor (analyte) over the sensor chip surface containing the immobilized InhA (ligand).

    • Include a reference flow cell (e.g., a blank channel or a channel with an unrelated immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Kinetic Analysis:

    • Monitor the association of the inhibitor to InhA during the injection phase and the dissociation during the buffer flow phase in real-time.

    • Regenerate the sensor chip surface between different inhibitor concentrations if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams from multiple analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Visualizations

The following diagrams illustrate the biological context and experimental workflows relevant to the study of InhA inhibitors.

InhA_Pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle cluster_inhibition Inhibition of InhA Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP beta-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP FabH/KasA/KasB Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP beta-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP MabA Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP HadABC Acyl_ACP_long Acyl-ACP (C_n+2) Enoyl_ACP->Acyl_ACP_long InhA InhA InhA Enoyl_ACP->InhA Meromycolic_acids Meromycolic_acids Acyl_ACP_long->Meromycolic_acids -> Further elongation InhA->Acyl_ACP_long Direct_Inhibitors Direct Inhibitors (e.g., Triclosan, NITD-916) Direct_Inhibitors->InhA Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation INH_NAD_adduct INH-NAD adduct KatG->INH_NAD_adduct INH_NAD_adduct->InhA Inhibition Mycolic_acids Mycolic_acids Meromycolic_acids->Mycolic_acids Cell_wall Cell_wall Mycolic_acids->Cell_wall Incorporation

Caption: Mycolic acid biosynthesis pathway and points of InhA inhibition.

ITC_Workflow Isothermal Titration Calorimetry (ITC) Experimental Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Purify_InhA Purify InhA Protein Dialyze_Buffer Dialyze Protein & Dissolve Inhibitor in Matched Buffer Purify_InhA->Dialyze_Buffer Prepare_Inhibitor Prepare Inhibitor Solution Prepare_Inhibitor->Dialyze_Buffer Degas Degas Solutions Dialyze_Buffer->Degas Load_InhA Load InhA into Sample Cell Degas->Load_InhA Load_Inhibitor Load Inhibitor into Syringe Degas->Load_Inhibitor Titrate Perform Serial Injections Load_InhA->Titrate Load_Inhibitor->Titrate Integrate_Peaks Integrate Raw Data Peaks Titrate->Integrate_Peaks Subtract_Dilution Subtract Heat of Dilution Integrate_Peaks->Subtract_Dilution Fit_Isotherm Fit Binding Isotherm Subtract_Dilution->Fit_Isotherm Determine_Parameters Determine K_d, ΔH, n Fit_Isotherm->Determine_Parameters

Caption: Generalized workflow for ITC experiments.

SPR_Workflow Surface Plasmon Resonance (SPR) Experimental Workflow cluster_prep Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize_InhA Immobilize InhA on Sensor Chip Inject_Inhibitor Inject Inhibitor over Chip Surface Immobilize_InhA->Inject_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Inject_Inhibitor Monitor_Binding Monitor Association & Dissociation Inject_Inhibitor->Monitor_Binding Regenerate Regenerate Chip Surface Monitor_Binding->Regenerate Generate_Sensorgrams Generate Sensorgrams Monitor_Binding->Generate_Sensorgrams Regenerate->Inject_Inhibitor Next concentration Fit_Kinetics Fit Data to Kinetic Model Generate_Sensorgrams->Fit_Kinetics Determine_Parameters Determine k_on, k_off, K_D Fit_Kinetics->Determine_Parameters

Caption: Generalized workflow for SPR experiments.

References

Validation of InhA-IN-3 as a Promising Lead Compound for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutics that act on validated targets. The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb), remains a clinically validated and highly attractive target. Direct inhibitors of InhA offer a promising strategy to overcome resistance mechanisms associated with the frontline pro-drug isoniazid, which requires activation by the catalase-peroxidase KatG. This guide provides a comparative validation of InhA-IN-3 , a novel thiourea-based derivative, as a promising lead compound for TB drug development.

Performance Comparison of InhA Inhibitors

This compound demonstrates potent inhibitory activity against both the InhA enzyme and whole-cell M. tuberculosis. To contextualize its potential, this section compares its performance with the well-characterized direct InhA inhibitor NITD-916 and the standard-of-care pro-drug, Isoniazid.

CompoundTypeInhA IC50 (μM)Mtb H37Rv MIC (μg/mL)Mtb H37Rv MIC (μM)
This compound (TU12) Direct Inhibitor17.7[1]0.78 ± 0.59[1]~2.13
NITD-916 Direct Inhibitor0.57[2]~0.020.05[2][3]
Isoniazid (INH) Pro-drug- (inhibits via INH-NAD adduct)[4]0.02 - 0.060.15 - 0.44

Note: The MIC of Isoniazid can vary depending on the specific assay conditions and Mtb strain.

Visualizing the Validation Pathway

The validation of a lead compound like this compound involves a multi-step process, from understanding its mechanism of action to evaluating its whole-cell efficacy. The following diagrams illustrate the key pathways and workflows.

inhA_pathway InhA Signaling Pathway in Mycolic Acid Synthesis cluster_inhibition Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Short-chain Acyl-CoAs FAS_I->Acyl_CoAs FAS_II_initiation FAS-II Initiation Acyl_CoAs->FAS_II_initiation Elongation_Cycle Elongation Cycle (4 steps) FAS_II_initiation->Elongation_Cycle InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA trans-2-Enoyl-ACP Meromycolic_Acids Meromycolic Acids Elongation_Cycle->Meromycolic_Acids Repeated Cycles InhA->Elongation_Cycle Acyl-ACP Mycolic_Acids Mycolic Acids Meromycolic_Acids->Mycolic_Acids Cell_Wall Mtb Cell Wall Component Mycolic_Acids->Cell_Wall InhA_IN_3 This compound InhA_IN_3->InhA

Caption: Role of InhA in the FAS-II pathway of Mtb and its inhibition by this compound.

experimental_workflow Experimental Workflow for InhA Inhibitor Validation start Compound Synthesis (this compound) enzymatic_assay InhA Enzymatic Assay (IC50 Determination) start->enzymatic_assay whole_cell_assay Mtb Whole-Cell Assay (MIC Determination) enzymatic_assay->whole_cell_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Vero cells) whole_cell_assay->cytotoxicity_assay lead_compound Promising Lead Compound cytotoxicity_assay->lead_compound logical_relationship Logical Framework for Lead Compound Validation target_validation Validated Target (InhA) compound_design Compound Design & Synthesis (Thiourea derivatives) target_validation->compound_design in_vitro_screening In Vitro Screening compound_design->in_vitro_screening target_engagement Target Engagement (Enzyme Inhibition) in_vitro_screening->target_engagement cellular_activity Cellular Activity (Mtb Growth Inhibition) in_vitro_screening->cellular_activity selectivity Selectivity (Low Cytotoxicity) in_vitro_screening->selectivity lead_identification Lead Identification (this compound) target_engagement->lead_identification cellular_activity->lead_identification selectivity->lead_identification

References

InhA-IN-3: A Comparative Analysis of a Novel Tuberculosis Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the search for novel therapeutic agents that can overcome existing drug resistance mechanisms is paramount. This guide provides a comprehensive comparison of InhA-IN-3, a recently identified inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with other prominent InhA inhibitors. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-tubercular drug discovery.

Introduction to InhA and its Inhibition

InhA is a critical enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. The inhibition of InhA disrupts this pathway, leading to bacterial cell death. Isoniazid, a cornerstone of first-line TB therapy, is a pro-drug that, upon activation by the catalase-peroxidase enzyme KatG, forms an adduct with NAD+ that inhibits InhA. However, mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors (DIIs) that do not require metabolic activation, offering a potential therapeutic strategy against isoniazid-resistant strains of M. tuberculosis.

In Vitro Efficacy: this compound and Comparators

This compound, also known as compound TU12, has demonstrated notable inhibitory activity against both the InhA enzyme and whole-cell M. tuberculosis. The following tables summarize the available in vitro efficacy data for this compound and a selection of other direct InhA inhibitors.

Compound InhA IC50 (μM) M. tuberculosis MIC (μg/mL) Reference
This compound (TU12) 17.70.78 ± 0.59[1]
InhA-IN-4 (TU14) 15.61.56 ± 0.82[2]
NITD-916 ~0.6~0.05[3]
GSK693 Not ReportedNot Reported[4][5]
AN12855 Not ReportedNot Reported[4][5]
CD39 Not Reported1-10 μM (MIC)[1]
CD117 Not Reported1-10 μM (MIC)[1]

Table 1: In Vitro Efficacy of InhA Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) against the InhA enzyme and the minimum inhibitory concentration (MIC) against M. tuberculosis for this compound and other selected inhibitors.

In Vivo Efficacy: A Data Gap for this compound

A critical aspect of drug development is the evaluation of a compound's efficacy in a living organism. While several direct InhA inhibitors have shown promise in murine models of tuberculosis, there is currently no publicly available data on the in vivo efficacy of this compound. This represents a significant knowledge gap that will need to be addressed in future studies to fully assess its therapeutic potential.

Compound Animal Model Key In Vivo Findings Reference
This compound Not ReportedNo data available
NITD-916 Murine TB modelDemonstrated efficacy in acute and chronic infection models[3]
GSK693 Murine TB modelShowed in vivo efficacy[4][5]
AN12855 Murine TB modelDemonstrated in vivo efficacy[4][5]
CD117 Murine TB modelCombination with rifampin resulted in >3-log killing of H37Rv in bone marrow-derived macrophages[1]

Table 2: In Vivo Efficacy of Selected InhA Inhibitors. This table summarizes the available in vivo efficacy data for several InhA inhibitors. The absence of data for this compound is noted.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures involved in the evaluation of these inhibitors, the following diagrams illustrate the InhA signaling pathway and a general experimental workflow for assessing InhA inhibitors.

InhA_Pathway InhA Signaling Pathway in Mycolic Acid Synthesis FAS-I FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA FAS-II Initiation FAS-II Initiation Acyl-CoA->FAS-II Initiation Elongation Cycles Elongation Cycles FAS-II Initiation->Elongation Cycles InhA InhA Elongation Cycles->InhA Mycolic Acids Mycolic Acids InhA->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall Isoniazid (Prodrug) Isoniazid (Prodrug) KatG KatG Isoniazid (Prodrug)->KatG Activation Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid Activated Isoniazid->InhA Inhibition This compound (DII) This compound (DII) This compound (DII)->InhA Direct Inhibition

Figure 1: InhA's role in mycolic acid synthesis and points of inhibition.

Experimental_Workflow General Workflow for InhA Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Enzymatic_Assay InhA Enzymatic Assay (Determine IC50) MIC_Assay Whole-Cell M. tuberculosis MIC Assay (Determine MIC) Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cell lines) MIC_Assay->Toxicity_Assay Mouse_Model Murine Model of TB Infection (Evaluate efficacy) Toxicity_Assay->Mouse_Model Compound_Synthesis Compound Synthesis (e.g., this compound) Compound_Synthesis->Enzymatic_Assay Compound_Synthesis->MIC_Assay

Figure 2: A generalized experimental workflow for evaluating InhA inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental methodologies typically employed in the evaluation of InhA inhibitors.

InhA Enzymatic Assay

The inhibitory activity of compounds against the InhA enzyme is commonly determined using a spectrophotometric assay. This assay monitors the oxidation of NADH to NAD+, which is catalyzed by InhA in the presence of its substrate, 2-trans-dodecenoyl-CoA. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured over time. The half-maximal inhibitory concentration (IC50) is then calculated by measuring the enzyme activity at various inhibitor concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound against M. tuberculosis is determined to assess its whole-cell activity. A common method is the microplate Alamar blue assay (MABA). In this assay, serial dilutions of the test compound are incubated with a culture of M. tuberculosis in a 96-well plate. After a defined incubation period, a resazurin-based indicator (Alamar blue) is added. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin, and the color change is measured spectrophotometrically or fluorometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

In Vivo Murine Model of Tuberculosis

To evaluate the in vivo efficacy of an anti-tubercular compound, a murine model of infection is frequently used. Mice are typically infected with M. tuberculosis via aerosol inhalation to establish a lung infection. After a defined period to allow the infection to establish, the mice are treated with the test compound, a vehicle control, and often a positive control drug like isoniazid. Treatment is administered for a specified duration, after which the mice are euthanized, and the bacterial load in their lungs and other organs is quantified by plating serial dilutions of tissue homogenates on appropriate growth media and counting the resulting colony-forming units (CFUs). A significant reduction in CFU counts in the treated groups compared to the control group indicates in vivo efficacy.

Conclusion

This compound has emerged as a promising direct inhibitor of M. tuberculosis InhA with potent in vitro activity. Its ability to bypass the KatG activation step makes it a candidate for further investigation, particularly for its potential to treat isoniazid-resistant tuberculosis. However, the current lack of in vivo efficacy data for this compound is a notable limitation in its developmental profile. Further studies are essential to determine its pharmacokinetic properties, toxicity, and therapeutic efficacy in animal models. The comparative data presented in this guide highlights the competitive landscape of direct InhA inhibitors and underscores the critical need for comprehensive preclinical evaluation to identify the most promising candidates for clinical development.

References

Assessing the Activity of InhA-IN-3 Against Mycobacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-mycobacterial activity of InhA-IN-3, a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA). The information is intended for researchers and professionals involved in the discovery and development of new anti-tuberculosis drugs. This document summarizes available quantitative data, details experimental protocols for assessing compound activity, and illustrates the underlying mechanism of action.

Introduction to InhA and its Inhibition

InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium species, responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] The inhibition of InhA disrupts cell wall integrity, leading to bacterial death. This makes InhA a clinically validated and attractive target for the development of new anti-mycobacterial agents.[2]

The frontline anti-tuberculosis drug, isoniazid (INH), targets InhA. However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] A significant portion of clinical resistance to isoniazid arises from mutations in the katG gene, rather than in the inhA gene itself.[1] This has spurred the development of direct InhA inhibitors, such as this compound, which do not require KatG activation and can therefore be effective against isoniazid-resistant strains.

Comparative Activity of this compound and Other Anti-mycobacterial Agents

This compound, also known as Compound TU12, is a thiourea-based derivative that has been identified as a direct inhibitor of Mycobacterium tuberculosis InhA.[3] The following table summarizes the in vitro activity of this compound against M. tuberculosis in comparison to other direct InhA inhibitors and standard anti-tuberculosis drugs.

CompoundTargetMycobacterium tuberculosis H37Rv MIC (µg/mL)Mycobacterium smegmatis MIC (µg/mL)Mycobacterium avium MIC (µg/mL)
This compound (Compound TU12) InhA 0.78 ± 0.59 [3]Data not available Data not available
NITD-916InhA0.025-0.05[4]Data not availableData not available
Isoniazid (INH)InhA (prodrug)0.015-0.12[5][6]0.05[5]>10[7]
Rifampicin (RIF)RNA polymerase0.005-0.25[5][6]0.005[5]1.0 - >16[7]
Ethambutol (EMB)Arabinosyl transferase0.5-2.0[6][8]3.05[5]0.5 - 8.0[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data presented is compiled from various sources and experimental conditions may vary.

Mechanism of Action of Direct InhA Inhibitors

Direct InhA inhibitors, like this compound, function by binding to the InhA enzyme, thereby blocking its enzymatic activity. This prevents the reduction of long-chain enoyl-ACP substrates, a critical step in the elongation of fatty acids required for mycolic acid synthesis. The disruption of mycolic acid production compromises the structural integrity of the mycobacterial cell wall, ultimately leading to cell lysis and death. A key advantage of direct inhibitors is their ability to bypass the KatG activation step, rendering them effective against many isoniazid-resistant strains of M. tuberculosis.

InhA_Inhibition_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors Inhibitor Action Fatty_Acid_Precursors Fatty Acid Precursors Elongation_Enzymes Elongation Enzymes Fatty_Acid_Precursors->Elongation_Enzymes Enoyl-ACP 2-trans-Enoyl-ACP Elongation_Enzymes->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA NADH Acyl-ACP Acyl-ACP InhA->Acyl-ACP NADP+ Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl-ACP->Mycolic_Acid_Synthesis Mycobacterial_Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall InhA_IN_3 This compound (Direct Inhibitor) InhA_IN_3->InhA Direct Inhibition Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG Isoniazid_prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Activated_INH->InhA Inhibition

Caption: Mechanism of InhA inhibition by direct inhibitors versus the prodrug isoniazid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of antimicrobial agents against mycobacteria, based on the broth microdilution method.

a. Materials:

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv, M. smegmatis, M. avium)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • Test compounds (e.g., this compound) and control drugs (e.g., isoniazid, rifampicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (37°C)

b. Procedure:

  • Inoculum Preparation:

    • Culture mycobacteria in Middlebrook 7H9 broth until the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the drugs in Middlebrook 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for sterility.

    • Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis, 2-3 days for M. smegmatis).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound demonstrates potent activity against Mycobacterium tuberculosis, highlighting its potential as a direct InhA inhibitor. The ability of such compounds to circumvent the KatG activation mechanism is a significant advantage in the context of rising isoniazid resistance. However, a comprehensive assessment of its activity against a broader range of mycobacterial species, including non-tuberculous mycobacteria, is crucial for determining its full therapeutic potential. Further studies are warranted to elucidate the complete activity spectrum of this compound and to compare its efficacy with other leading direct InhA inhibitors and standard anti-mycobacterial drugs. The standardized protocols outlined in this guide provide a framework for conducting such comparative studies, ensuring data consistency and reliability.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Novel Research Compounds Such as InhA-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the compound designated "InhA-IN-3" is not publicly available. This name may refer to a novel research chemical, an internal compound identifier, or a substance not yet widely commercially available. The following information provides essential, general guidance for the handling and disposal of new or uncharacterized chemical compounds in a research setting. It is imperative to treat any unknown or novel compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a conservative approach to safety is mandatory. Researchers, scientists, and drug development professionals must handle such compounds with a high degree of caution.

Risk Assessment for Novel Compounds:

For any new or uncharacterized compound, a thorough risk assessment should be conducted. This involves evaluating the potential hazards based on its chemical structure, any known analogs, and the intended use. In the absence of concrete data, assume the substance may be toxic, flammable, corrosive, or reactive.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times when handling the compound.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Consider double-gloving for added protection.

  • Body Protection: A lab coat, fully buttoned, is required. For procedures with a risk of splashing, a chemically resistant apron should also be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol for Novel Research Chemicals

The disposal of any research chemical, particularly a novel one, must be managed as hazardous waste through your institution's EHS department. Do not dispose of such chemicals down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1][2] Mixing incompatible chemicals can lead to dangerous reactions.[3]

Step 2: Containerization

  • Select a Compatible Container: Use a chemically resistant container with a secure, screw-top lid. The original container, if empty, can be used. For liquid waste, ensure the container material is compatible with the solvent used.

  • Leave Headspace: Do not fill the waste container to more than 90% of its capacity to allow for expansion of the contents.

Step 3: Labeling

Proper labeling is critical for safe handling and disposal. Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[3][4]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • A statement indicating that the hazards are not fully known.

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container (accumulation start date).[3]

  • The name of the principal investigator and the laboratory location.[3]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be clearly marked.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[1][3]

  • Secure Location: The storage area should be away from heat sources, sparks, and incompatible materials.[5]

Step 5: Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[6][7][8]

  • Provide Information: Be prepared to provide the EHS staff with all available information about the compound, even if it is limited.[6]

III. Quantitative Data and Properties for Consideration

For any novel compound, the following physical and chemical properties are essential for a complete safety and disposal assessment. This information should be requested from the supplier or determined experimentally under safe laboratory conditions.

PropertyData for this compoundImportance for Disposal
Chemical Formula Not Publicly AvailableHelps in predicting reactivity and potential decomposition products.
Molecular Weight Not Publicly AvailableRelevant for concentration calculations.
Physical State Likely a solidDetermines appropriate handling procedures to avoid dust inhalation.
Solubility Not Publicly AvailableImportant for selecting appropriate waste solvents and spill cleanup procedures.
Melting Point Not Publicly AvailableIndicates thermal stability.
Boiling Point Not Publicly AvailableIndicates volatility.
Flash Point Not Publicly AvailableCrucial for assessing flammability hazards.
Toxicity Data (LD50/LC50) Not Publicly AvailableEssential for understanding acute toxicity and required PPE.
Hazard Class Not Publicly AvailableDetermines segregation, storage, and transportation requirements.

IV. Experimental Protocols and Workflows

As this compound is a novel research compound, specific experimental protocols are not publicly available. Research involving such compounds would typically include in vitro enzyme inhibition assays and in vivo efficacy studies. All experimental protocols should be designed to minimize waste generation.

Logical Workflow for Disposal of a Novel Research Chemical

cluster_prep Preparation and Assessment cluster_waste_gen Waste Generation and Collection cluster_handling Handling and Storage cluster_disposal Final Disposal A Obtain Novel Compound (e.g., this compound) B Conduct Risk Assessment (Treat as Potentially Hazardous) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) B->C D Generate Waste (Unused compound, solutions, contaminated items) C->D E Segregate Waste Stream (Do not mix with other chemicals) D->E F Select Compatible Waste Container E->F G Label Container Immediately ('Hazardous Waste', full name, date, PI) F->G H Store in Secondary Containment in Designated SAA G->H I Keep Container Closed H->I J Container is Full or Disposal is Required I->J K Contact Institutional EHS Office J->K L Provide All Available Information K->L M EHS Collects for Final Disposal L->M

Caption: Workflow for the safe disposal of a novel research chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.